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6-Fluoro-1-methyl-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid
  • CAS: 893731-12-9

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 6-Fluoroindole-2-Carboxylic Acid Derivatives

Executive Summary The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to participate in bidentate chelation and hydrogen bonding. Within thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid (I2CA) scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to participate in bidentate chelation and hydrogen bonding. Within this class, 6-fluoroindole-2-carboxylic acid (6-FICA) has emerged as a critical derivative. Unlike its 5-fluoro isomer, which is widely recognized as a potent NMDA receptor glycine-site antagonist, 6-FICA is gaining prominence for its distinct utility in oncology (via copper complexation) and antiviral therapeutics (HIV-1 integrase inhibition) .

This guide provides a comprehensive technical analysis of 6-FICA, detailing its medicinal chemistry rationale, synthesis, and validated therapeutic applications. It serves as a blueprint for leveraging this scaffold in drug discovery campaigns.

Medicinal Chemistry Rationale

The "Fluorine Effect" at Position 6

The strategic introduction of a fluorine atom at the C6 position of the indole ring confers specific pharmacological advantages:

  • Metabolic Blockade: Indoles are susceptible to cytochrome P450-mediated hydroxylation, often occurring at the C5 or C6 positions. Fluorination at C6 blocks this metabolic soft spot, potentially extending the half-life (

    
    ) of the parent compound.
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indole ring. This lowers the pKa of the indole N-H, potentially strengthening hydrogen bond donor capability in the active site of targets like HIV integrase.

  • Lipophilicity: The C-F bond increases lipophilicity (

    
    ) compared to the C-H bond, improving membrane permeability and blood-brain barrier (BBB) penetration.
    
Structural Logic Map

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the 6-FICA scaffold.

SAR_Logic Core 6-Fluoroindole-2-Carboxylic Acid (Core Scaffold) C2 C2-Carboxylic Acid (Mg2+/Cu2+ Chelation) Core->C2 C6 C6-Fluorine (Metabolic Stability) Core->C6 NH Indole N-H (H-Bond Donor) Core->NH Target_HIV HIV Integrase (Metal Binding) C2->Target_HIV Bidentate Chelation Target_Cancer Cu(II) Complex (ROS Generation) C2->Target_Cancer Complex Formation C6->Core Blocks CYP Oxidation NH->Target_HIV Active Site Interaction NH->Target_Cancer Ligand Binding

Figure 1: SAR Logic of the 6-fluoroindole-2-carboxylic acid scaffold, highlighting key functional zones.

Therapeutic Applications

Oncology: Copper(II) Complexation

Research indicates that 6-FICA acts as a potent ligand for Copper(II), forming dinuclear complexes that exhibit significant cytotoxicity against breast cancer cell lines (MDA-MB-231 and MCF-7).

  • Mechanism of Action:

    • ROS Generation: The Cu(II)-6-FICA complex facilitates the Fenton reaction within the tumor microenvironment, generating Reactive Oxygen Species (ROS) that induce oxidative stress.

    • DNA Intercalation: The planar indole moiety allows the complex to intercalate into DNA base pairs, disrupting replication.

    • Efficacy: Studies report >90% inhibition of cancer cell proliferation at 20 µM concentrations.

Infectious Disease: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are established inhibitors of HIV-1 Integrase Strand Transfer (INSTIs).[1][2]

  • Binding Mode: The C2-carboxylic acid and the indole nitrogen chelate the catalytic Mg2+ ions in the integrase active site.[2][3]

  • Role of 6-F: While the core provides the chelating motif, the 6-position projects into a hydrophobic pocket. Derivatives where the 6-fluoro is replaced or used as an anchor for larger hydrophobic groups (e.g., halogenated benzyl groups) show enhanced antiviral potency by stacking with viral DNA (vDNA).

Neurology: The NMDA Distinction
  • Clarification: While 5-fluoroindole-2-carboxylic acid is a classic competitive antagonist at the glycine site of the NMDA receptor, the 6-fluoro isomer is less characterized for this specific target. However, the 6-F derivative retains the core pharmacophore required for glycine site binding and may serve as a template for developing subtype-selective modulators with altered metabolic profiles.

Detailed Synthesis Protocol

This protocol describes the synthesis of 6-fluoroindole-2-carboxylic acid via the Fischer Indole Synthesis, a robust and scalable method.

Reagents & Equipment
  • Precursors: 3-Fluorophenylhydrazine hydrochloride, Ethyl pyruvate.

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or Polyphosphoric acid (PPA).

  • Solvents: Absolute Ethanol, Dichloromethane, Sodium Hydroxide (4M aq).

  • Equipment: Reflux condenser, rotary evaporator, vacuum filtration setup.

Step-by-Step Methodology
Step 1: Hydrazone Formation
  • Dissolve 3-fluorophenylhydrazine hydrochloride (10 mmol) and ethyl pyruvate (11 mmol) in absolute ethanol (20 mL).

  • Add catalytic p-TsOH (0.5 mmol).

  • Stir at room temperature for 1 hour. Formation of the hydrazone is typically indicated by precipitation or TLC monitoring.

Step 2: Fischer Cyclization
  • Heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours.

  • Checkpoint: Monitor consumption of hydrazone by TLC (Hexane:EtOAc 3:1).

  • Cool the mixture to room temperature.

  • Concentrate the solvent in vacuo.

  • Redissolve residue in Dichloromethane (DCM) and wash with water and brine.

  • Dry over anhydrous

    
     and concentrate to yield Ethyl 6-fluoroindole-2-carboxylate .
    
Step 3: Hydrolysis to the Free Acid
  • Dissolve the ester from Step 2 in Ethanol (10 mL).

  • Add 4M NaOH solution (5 mL).

  • Reflux for 1 hour.

  • Cool to room temperature and acidify to pH 2 using 1M HCl.

  • Precipitation: The product, 6-fluoroindole-2-carboxylic acid , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Pathway Start Start: 3-Fluorophenylhydrazine + Ethyl Pyruvate Step1 Step 1: Hydrazone Formation (EtOH, p-TsOH, RT) Start->Step1 Step2 Step 2: Fischer Cyclization (Reflux, 4h) Step1->Step2 Intermediate Intermediate: Ethyl 6-fluoroindole-2-carboxylate Step2->Intermediate Step3 Step 3: Hydrolysis (NaOH/EtOH, then HCl) Intermediate->Step3 Final Final Product: 6-Fluoroindole-2-carboxylic acid Step3->Final

Figure 2: Step-by-step synthesis pathway via Fischer Indole Cyclization.

Experimental Assays

Copper Complex Cytotoxicity Assay (Oncology)

To validate the anti-cancer potential, the following protocol is recommended:

ParameterCondition
Cell Lines MDA-MB-231 (Triple-negative breast cancer), MCF-7
Compound Prep Mix 6-FICA with

(1:1 molar ratio) in methanol to form the complex.
Assay Type MTT or CellTiter-Glo® Viability Assay
Incubation 48 - 72 hours
Positive Control Cisplatin or Doxorubicin
Readout Absorbance at 570 nm (MTT)

Data Interpretation: A successful candidate should exhibit an


. The complex is expected to show significantly higher potency than the free ligand alone.
HIV-1 Integrase Strand Transfer Assay

To assess antiviral activity:

  • Kit: Use a commercial HT-based Integrase Strand Transfer Assay (e.g., from XpressBio).

  • Mechanism: Measures the inhibition of the transfer of viral DNA mimic to target DNA.

  • Key Control: Raltegravir (standard INSTI).

  • Expectation: 6-FICA derivatives should show dose-dependent inhibition. Pure 6-FICA may have moderate activity (

    
     in low 
    
    
    
    range), serving as a baseline for C3-substituted derivatives.

Future Outlook

The 6-fluoroindole-2-carboxylic acid scaffold is ripe for further optimization.

  • Radiochemistry: The presence of fluorine suggests potential for

    
    -labeling  for PET imaging of tissues with high indoleamine uptake or specific receptor expression.
    
  • Fragment-Based Drug Design (FBDD): Its low molecular weight and specific binding features make it an ideal "fragment" for screening against metalloenzymes.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry (RSC) Advances. Available at: [Link][1][2][4][5][6][7][8]

  • In Vitro DNA-Binding, Antioxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complex. Molecules (MDPI). Available at: [Link]

  • Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs. PubMed. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester (Synthesis Protocol). Organic Syntheses. Available at: [Link]

Sources

Exploratory

Technical Guide: 1-Methyl-1H-Indole-2-Carboxylic Acid Analogs in Drug Discovery

Executive Summary The 1-methyl-1H-indole-2-carboxylic acid scaffold (CAS: 16136-58-6) represents a privileged structure in medicinal chemistry.[1] Unlike its C3-isomer (indole-3-acetic acid derivatives), the C2-carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-1H-indole-2-carboxylic acid scaffold (CAS: 16136-58-6) represents a privileged structure in medicinal chemistry.[1] Unlike its C3-isomer (indole-3-acetic acid derivatives), the C2-carboxylic acid motif offers a unique vector for metal chelation and hydrogen bonding in enzyme active sites, particularly within viral integrases and metalloenzymes. The N1-methyl substitution is not merely a protecting group; it significantly alters the lipophilicity (LogP) and metabolic stability of the indole core, preventing N-H deprotonation and reducing polarity to improve membrane permeability.[2]

This guide analyzes the synthetic accessibility, Structure-Activity Relationships (SAR), and therapeutic utility of this scaffold, specifically focusing on HIV-1 integrase inhibitors , anti-parasitic agents (T. cruzi) , and anticancer modalities .[2]

Synthetic Architectures

The construction of 1-methyl-1H-indole-2-carboxylic acid analogs generally follows two distinct logical pathways: Functionalization of the Indole Core (Route A) and De Novo Cyclization (Route B).

Pathway Analysis[2]
  • Route A: N-Methylation of Indole-2-Carboxylates (Convergent)

    • Mechanism:[2][3][4][5] SN2 nucleophilic substitution.

    • Utility: Best for generating analogs from commercially available indole-2-esters. High fidelity.

    • Critical Control: Use of mild bases (Cs₂CO₃) prevents hydrolysis of the ester during methylation, though NaH is faster.[2]

  • Route B: Fischer Indole Synthesis (Divergent) [2]

    • Mechanism:[2][3][5] [3,3]-Sigmatropic rearrangement.

    • Utility: Essential when the benzene ring (C4-C7) requires complex pre-functionalization (e.g., halides, nitro groups) that is difficult to install later.[2]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesis.

SynthesisPathways Start Target Analog Analysis BenzeneSub Complex C4-C7 Substitution? Start->BenzeneSub RouteA Route A: Direct Functionalization BenzeneSub->RouteA No (H, simple Halogens) RouteB Route B: Fischer Indolization BenzeneSub->RouteB Yes (e.g., 5-NO2, 6-CF3) StepA1 Start: Indole-2-ester RouteA->StepA1 StepB1 Start: Aryl Hydrazine + Pyruvate RouteB->StepB1 StepA2 N-Methylation (MeI, Base) StepA1->StepA2 Final 1-Methyl-1H-indole-2-carboxylic acid StepA2->Final Hydrolysis StepB2 Cyclization (PPA or ZnCl2) StepB1->StepB2 StepB2->Final N-Methylation

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substitution patterns.

Validated Experimental Protocol

Objective: Synthesis of 1-methyl-1H-indole-2-carboxylic acid from ethyl indole-2-carboxylate. Rationale: This protocol uses a "self-validating" saponification step where the solubility change indicates reaction completion (ester = insoluble in water; carboxylate salt = soluble).[2]

Step 1: N-Methylation
  • Reagents: Ethyl indole-2-carboxylate (1.0 eq), DMF (anhydrous), Cs₂CO₃ (1.5 eq), Iodomethane (MeI, 1.2 eq).[2]

  • Protocol:

    • Dissolve ethyl indole-2-carboxylate in DMF (0.5 M concentration).

    • Add Cs₂CO₃. Stir for 15 min at Room Temperature (RT) to deprotonate the indole N-H (pKa ~16).

    • Add MeI dropwise.[5] Caution: Exothermic.[2]

    • Stir at RT for 2-4 hours.

    • Validation Point: TLC (Hexane:EtOAc 4:1). The N-H starting material (lower Rf) must disappear.[2] N-methyl product has higher Rf due to loss of H-bond donation.

    • Workup: Pour into ice water. The product precipitates as a white/yellow solid. Filter and wash with water to remove DMF.

Step 2: Saponification (Hydrolysis)[2]
  • Reagents: N-methyl ester (from Step 1), NaOH (2M aq), MeOH/THF (1:1).[2]

  • Protocol:

    • Suspend the ester in MeOH/THF (0.2 M).

    • Add NaOH (3.0 eq).[2] Heat to 60°C.

    • Self-Validation: The reaction mixture will turn from a suspension to a clear solution as the hydrophobic ester converts to the hydrophilic sodium carboxylate.

    • Once clear (approx. 1-2 h), remove organic solvents in vacuo.[2]

    • Acidify the remaining aqueous solution to pH 1-2 using 1M HCl.

    • Isolation: The free acid will precipitate immediately. Filter, wash with cold water, and dry.[2]

    • Purification: Recrystallization from Ethanol/Water.

Medicinal Chemistry & SAR

The 1-methyl-1H-indole-2-carboxylic acid scaffold serves as a bioisostere for various aromatic acids. Its activity is governed by the electronic and steric environment of the indole ring.[2]

Structure-Activity Relationship (SAR) Map

The following diagram details the pharmacophoric features required for key biological targets.

Figure 2: Pharmacophore mapping for HIV-1 and T. cruzi targets.[2]

Comparative Activity Data

The table below summarizes key SAR findings from recent literature, highlighting how specific substitutions shift the therapeutic window.

PositionModificationEffect on ActivityTarget IndicationReference
N1 MethylationIncreases lipophilicity; prevents N-glucuronidation.General / T. cruzi[1, 2]
C2 -COOH (Free Acid)Essential for Mg²⁺ chelation (Two-Metal Ion mechanism).[2]HIV-1 Integrase[3, 6]
C2 -CONH-R (Amide)Improves permeability; R=Benzyl sulfonamide enhances potency.T. cruzi[4, 5]
C3 Benzyl/PhenylIntroduces hydrophobic bulk; critical for filling hydrophobic pockets.[2]HCV / HIV-1[3, 7]
C5 Methyl / CyclopropylElectron Donating Groups (EDG) favored; EWG (e.g., -NO₂, -CF₃) abolishes activity.[2]T. cruzi[4]
C6 Fluorine / ChlorineEnhances π-π stacking with viral DNA bases.HIV-1 Integrase[3]
Mechanistic Insights[2]
  • HIV-1 Integrase: The 2-carboxylic acid and the indole nitrogen (even when methylated, via lone pair orientation) participate in coordinating the Mg²⁺ ions in the catalytic core of the integrase enzyme.[6] This prevents the "strand transfer" step where viral DNA is inserted into the host genome.[2]

  • Anti-Parasitic (T. cruzi): For Chagas disease, the acid is typically converted to a carboxamide.[2] The 5-methyl substitution on the indole ring is critical; replacing it with electron-withdrawing groups (like -F or -CF₃) drastically reduces potency (

    
    ), suggesting a tight electronic requirement in the binding pocket.[2]
    

References

  • Sigma-Aldrich. 1-Methylindole-2-carboxylic acid Product Specification.Link[2]

  • Career Henan Chemical Co. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID: Properties and Applications.Link[2]

  • Hu, J., et al. (2023).[2][7] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6][7] RSC Advances. Link

  • Moraes, C. B., et al. (2024).[2] Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Link[2]

  • National Institutes of Health (PMC). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.Link[2]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.Link[2]

  • RSC Publishing. Indole – a promising pharmacophore in recent antiviral drug discovery.Link[2]

Sources

Foundational

The Strategic Importance of the 6-Fluoro-1-methyl-1H-indole-2-carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide Executive Summary The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of speci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of specific functional groups can fine-tune its pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties. This guide focuses on the 6-fluoro-1-methyl-1H-indole-2-carboxylic acid moiety, a highly valuable building block in contemporary drug discovery. We will dissect the distinct roles of each component: the indole core as a versatile pharmacophore, the 2-carboxylic acid group as a critical interaction point, the 6-fluoro substituent for metabolic and electronic modulation, and the 1-methyl group for optimizing binding and physicochemical characteristics. Through an analysis of its synthesis, properties, and application in key therapeutic areas such as antiviral and anticancer research, this document provides researchers and drug development professionals with a comprehensive understanding of this scaffold's utility and potential.

Part 1: Foundational Chemistry and Physicochemical Profile

The efficacy of a drug candidate is intrinsically linked to its physicochemical properties. The 6-fluoro-1-methyl-1H-indole-2-carboxylic acid scaffold presents a unique combination of features that are highly advantageous for drug design.

The Core Scaffold: 6-Fluoro-1H-indole-2-carboxylic acid

The parent structure, 6-fluoro-1H-indole-2-carboxylic acid, serves as the foundational building block. The indole nucleus provides a rigid, aromatic platform capable of engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions.

  • The 2-Carboxylic Acid Group: This functional group is a potent hydrogen bond donor and acceptor and can exist as a carboxylate anion at physiological pH. This feature is crucial for forming strong, charge-assisted interactions with basic residues (e.g., lysine, arginine) in protein active sites. Furthermore, it often serves as a key metal-chelating moiety, essential for inhibiting metalloenzymes.[1][2]

  • The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position has profound effects. Fluorine is a small, highly electronegative atom that minimally increases steric bulk. Its electron-withdrawing nature lowers the pKa of the indole N-H and the carboxylic acid, influencing the molecule's ionization state.[3][4] Critically, the C-F bond is exceptionally stable, making the 6-position resistant to oxidative metabolism, which can significantly improve a drug's half-life.

The Impact of N1-Methylation

The transition from the parent 1H-indole to the 1-methyl-indole derivative is a key drug design strategy. Methylating the indole nitrogen at the 1-position:

  • Eliminates a Hydrogen Bond Donor: The N1-H of the indole is a hydrogen bond donor. Replacing it with a methyl group removes this capability, which can be critical for enhancing selectivity for a target receptor where this hydrogen bond is not required or is detrimental.

  • Increases Lipophilicity: The addition of a methyl group increases the molecule's overall lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Modifies Conformation: The methyl group can introduce subtle conformational constraints on the molecule, potentially locking it into a more bioactive conformation for a specific target.

  • Blocks N-Glucuronidation: The indole N-H is a potential site for phase II metabolism via glucuronidation. N-methylation blocks this metabolic pathway, further contributing to improved metabolic stability.

Physicochemical Properties Summary

While specific experimental data for the 1-methyl derivative is sparse, the properties of the parent 6-fluoro-1H-indole-2-carboxylic acid provide a strong baseline for prediction.

PropertyValue (Predicted/Experimental for 1H-parent)Significance in Drug Discovery
Molecular FormulaC₁₀H₈FNO₂Base for molecular weight and elemental composition.
Molecular Weight193.17 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of 5).
pKa4.38 ± 0.30[3]Indicates it is acidic and will be ionized at physiological pH, aiding solubility and receptor interaction.
Boiling Point422.2 ± 25.0 °C[3]High boiling point reflects a stable solid compound.
Density1.510 ± 0.06 g/cm³[3]Standard for organic molecules of this type.

Part 2: Synthetic Strategies and Workflow

The synthesis of 6-fluoro-1-methyl-1H-indole-2-carboxylic acid is typically achieved through a two-step process starting from a commercially available ester of the parent indole. This ensures high yields and purity.

Experimental Protocol: Two-Step Synthesis

Step 1: Saponification of Ethyl 6-fluoroindole-2-carboxylate to 6-Fluoroindole-2-carboxylic acid [3]

This protocol is based on a standard ester hydrolysis method. The causality behind this choice is its reliability and simplicity for converting the ester protecting group into the required carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-fluoroindole-2-carboxylate (1.0 eq) in a 1:1 mixture of anhydrous ethanol and a 4% aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water to quench the reaction and precipitate the sodium salt of the product.

  • Acidification: Slowly add glacial acetic acid to the aqueous mixture with stirring until the pH reaches approximately 5. This protonates the carboxylate, causing the free acid to precipitate out of the solution.

  • Isolation: Collect the resulting white solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the collected solid under vacuum to yield 6-fluoroindole-2-carboxylic acid. This step is self-validating as a pure, solid product is expected with a yield of approximately 90%.[3]

Step 2: N-Methylation of 6-Fluoroindole-2-carboxylic acid

This step employs a standard N-alkylation protocol. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to deprotonate both the carboxylic acid and the indole nitrogen, followed by selective alkylation.

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend 6-fluoroindole-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise. The addition of more than two equivalents ensures complete deprotonation of both acidic protons (N-H and COOH). Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 6-fluoro-1-methyl-1H-indole-2-carboxylic acid.

Synthesis Workflow Diagram

Synthesis_Workflow Start Ethyl 6-fluoro-1H-indole-2-carboxylate Step1 Step 1: Saponification Start->Step1 Intermediate 6-Fluoro-1H-indole-2-carboxylic acid Step1->Intermediate Reagent1 1. NaOH, EtOH/H₂O 2. Reflux, 3h 3. Acetic Acid (to pH 5) Reagent1->Step1 Step2 Step 2: N-Methylation Intermediate->Step2 FinalProduct 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid Step2->FinalProduct Reagent2 1. NaH, DMF, 0 °C 2. Methyl Iodide (CH₃I) Reagent2->Step2

Caption: Two-step synthesis of the target compound.

Part 3: The Scaffold in Action: Applications in Drug Discovery

The true value of the 6-fluoro-1-methyl-1H-indole-2-carboxylic acid scaffold is demonstrated by its application as a core component in developing targeted therapeutic agents. While this specific molecule is a building block, its parent and related structures are well-documented in several key areas.

Case Study 1: Antiviral Agents - HIV-1 Integrase Inhibition

The indole-2-carboxylic acid core is a validated pharmacophore for inhibiting HIV-1 integrase, a critical enzyme for viral replication.[1]

  • Mechanism of Action: HIV-1 integrase strand transfer inhibitors (INSTIs) function by chelating two essential magnesium ions (Mg²⁺) within the enzyme's active site. This chelation prevents the viral DNA from being integrated into the host cell's genome.[2] The indole-2-carboxylic acid moiety is perfectly positioned to act as the chelating element. The indole nitrogen and the oxygen atoms of the carboxylate form a coplanar triad that binds the two Mg²⁺ ions, effectively disabling the enzyme.[1][2]

  • Structure-Activity Relationship (SAR): Research on related compounds has shown that modifications to the indole core are critical for potency.

    • C3 Position: Introducing larger, hydrophobic groups at the C3 position can create beneficial interactions with a nearby hydrophobic pocket in the enzyme, significantly boosting inhibitory activity.[2]

    • C6 Position: The addition of halogenated aniline groups at the C6 position has been shown to markedly improve the integrase inhibition effect, likely due to the formation of favorable π-π stacking interactions with the viral DNA substrate.[2]

  • Role of N1-Methylation: In this context, N1-methylation would serve to fine-tune the scaffold's properties. By removing the N-H hydrogen bond donor, it could prevent undesirable interactions outside the Mg²⁺ binding pocket, potentially increasing selectivity. The increased lipophilicity could also enhance cell permeability, leading to better efficacy in cell-based assays.

Pharmacophore Model for Integrase Inhibition

Pharmacophore_Model Scaffold Indole-2-Carboxylic Acid Core Mg1 Mg²⁺ Scaffold->Mg1 Chelation Mg2 Mg²⁺ Scaffold->Mg2 Chelation C3_Sub C3-Substituent (Hydrophobic Interaction) Scaffold->C3_Sub C6_Sub C6-Substituent (π-π Stacking) Scaffold->C6_Sub Enzyme HIV-1 Integrase Active Site

Caption: Chelation of Mg²⁺ ions by the indole core.

Case Study 2: Anticancer Applications

The parent scaffold, 6-fluoroindole-2-carboxylic acid, has also demonstrated potential as an anticancer agent when complexed with metal ions.

  • Mechanism of Action: A binuclear copper(II) complex of 6-fluoroindole-2-carboxylic acid has shown significant inhibitory activity against human breast cancer cell lines (MDA-MB-231 and MCF-7).[5] While the precise mechanism is under investigation, metal complexes of this nature often exert their cytotoxic effects through multiple pathways, including:

    • DNA Intercalation/Cleavage: The complex may bind to DNA, disrupting its replication and transcription.

    • Generation of Reactive Oxygen Species (ROS): The copper ions can catalyze the formation of ROS, inducing oxidative stress and triggering apoptosis (programmed cell death).

    • Enzyme Inhibition: The complex could inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases.

  • In Vitro Activity Data:

Cell LineCancer TypeConcentration% Inhibition
MDA-MB-231Breast Cancer20 µM~90%[5]
MCF-7Breast Cancer20 µM~90%[5]

The N1-methyl derivative could offer advantages in this area by improving the lipophilicity of the resulting metal complex, potentially leading to enhanced cellular uptake and greater potency.

Conclusion and Future Outlook

The 6-fluoro-1-methyl-1H-indole-2-carboxylic acid structure is more than just a chemical compound; it is a strategically designed scaffold for modern drug discovery. The indole-2-carboxylic acid core provides a proven pharmacophore for targeting metalloenzymes, while the 6-fluoro and 1-methyl groups offer powerful tools for overcoming common drug development hurdles such as metabolic instability and poor membrane permeability.

Its demonstrated utility in the design of HIV-1 integrase inhibitors and its potential in developing novel anticancer agents highlight its versatility. Future research should focus on exploring derivatives of this scaffold against other therapeutic targets, including other viral enzymes, protein kinases, and parasitic targets. The systematic exploration of various substituents at other positions on the indole ring, built upon this stable and efficacious core, promises to yield a new generation of potent and selective therapeutic agents.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • 6-Fluoroindole-2-carboxylic acid | CAS 3093-97-8. Ossila.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC.
  • 6-Fluoroindole-2-carboxylic acid | 3093-97-8. ChemicalBook.
  • 6-fluoro-1H-indole-4-carboxylic Acid Properties. EPA.

Sources

Protocols & Analytical Methods

Method

General procedure for amide coupling using 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

An Application Guide to Amide Coupling with 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid Introduction: The Central Role of the Amide Bond The formation of the amide bond is arguably the most crucial reaction in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling with 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Introduction: The Central Role of the Amide Bond

The formation of the amide bond is arguably the most crucial reaction in medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2] The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable, as it requires high temperatures to drive off water, conditions that are incompatible with most complex molecules.[3][4][5] This challenge necessitates the use of "coupling reagents," which activate the carboxylic acid to facilitate a smooth and efficient reaction under mild conditions.[1][6][7]

This guide provides a detailed technical overview and practical protocols for the amide coupling of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a valuable fluorinated heterocyclic building block used in the synthesis of bioactive compounds.[8][9] While the core principles discussed are broadly applicable, we will address specific considerations for this indole derivative to ensure high-yield, high-purity synthesis of the target amides.

Core Principles: Activating the Carboxyl Group

The fundamental strategy behind all amide coupling reactions is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive acyl-intermediate. This activated species is then readily attacked by the amine nucleophile to form the stable amide bond.

The Mechanism of Activation and Coupling

The process can be generalized into two key stages:

  • Activation: The carboxylic acid, typically deprotonated by a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), attacks the coupling reagent.[10] This forms a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an OAt-active ester (with uronium salts like HATU).[3][11]

  • Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate, displacing the leaving group and forming a tetrahedral intermediate, which collapses to yield the final amide product.

Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives can trap the initial active intermediate to form a new active ester that is highly reactive yet more stable, which serves to suppress side reactions and minimize the risk of racemization at adjacent chiral centers.[6][12]

cluster_activation Activation Stage cluster_coupling Coupling Stage RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (Highly Reactive) RCOOH->ActiveEster + Coupling Reagent + Base Base Base (e.g., DIPEA) CouplingReagent Coupling Reagent (e.g., HATU, EDC) Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amide Amide Product Tetrahedral->Amide Byproduct Byproduct Tetrahedral->Byproduct Collapse

Caption: General mechanism of amide bond formation.

A Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, steric hindrance, cost, and ease of byproduct removal.

Coupling ReagentClassAdvantagesDisadvantages/Byproducts
EDC (or EDC·HCl)CarbodiimideWater-soluble byproduct (EDU) is easily removed with an aqueous workup.[13] Good for aqueous and organic media.[13]Can form an N-acylurea byproduct.[14] Less reactive than uronium salts.
DCC CarbodiimideInexpensive and effective.Forms an insoluble byproduct (DCU) that requires filtration and can be difficult to remove completely.[5][13]
HATU Uronium/AminiumVery high efficiency and rapid reaction rates, even for hindered substrates.[10][15] Low risk of racemization.More expensive. Can cause guanidinylation of the amine if used in large excess.[10]
PyBOP PhosphoniumHigh reactivity, similar to HATU. Byproducts are generally easy to remove.Can be sensitive to moisture.

Detailed Experimental Protocols

The following protocols provide robust starting points for the amide coupling of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: Amide Coupling using EDC and HOBt

This method is a reliable and cost-effective choice for many standard couplings, benefiting from the easy removal of the water-soluble urea byproduct.

Materials and Reagents:

  • 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF or DCM (Dimethylformamide or Dichloromethane)

  • Standard workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).

  • Addition of Amine and Base: Add the amine (1.1 eq) followed by DIPEA (2.5 eq). If the amine is provided as a hydrochloride salt, increase the amount of DIPEA to 3.5 eq.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled, stirring solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). Note: If DMF was used, washing with 5% aqueous LiCl can help remove residual solvent.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging couplings, including those with sterically hindered amines or electron-deficient anilines, where faster reaction times and higher yields are desired.[10]

Materials and Reagents:

  • 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Anhydrous DMF (Dimethylformamide)

  • Standard workup reagents

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry flask under an inert atmosphere, add 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (0.1-0.5 M).

  • Pre-activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir the mixture at room temperature for 10-20 minutes. A color change may be observed as the active ester forms.[10]

  • Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Reactions are typically complete much faster than with EDC.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for amide coupling.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inadequate activation of the carboxylic acid.- Low nucleophilicity of the amine (e.g., electron-deficient anilines).[14]- Steric hindrance on either coupling partner.- Degraded coupling reagent.- Switch to a more powerful reagent like HATU.[10]- Increase the reaction temperature (e.g., 40-60 °C), monitoring for decomposition.[14]- Use a slight excess (1.2-1.5 eq) of the less expensive coupling partner.[17]- Use fresh, high-purity reagents.
Incomplete Reaction - Insufficient reaction time.- Stoichiometry imbalance.- Allow the reaction to stir for a longer period.- Re-verify the mass and molar equivalents of all reagents.
N-Acylurea Byproduct - Use of carbodiimide reagents (EDC, DCC).[14] The activated O-acylisourea intermediate can rearrange.- Add HOBt or HOAt, which traps the intermediate as a more stable active ester, preventing rearrangement.- For EDC, most of the urea byproduct is water-soluble and removes during workup. For DCC, careful filtration is required.[13]
Racemization - If the carboxylic acid or amine contains a chiral center alpha to the reacting group, the base or prolonged reaction times can cause epimerization.- Use additives like HOBt or, even better, HOAt, which are known to suppress racemization.[15]- Use a less basic amine like 2,4,6-collidine instead of DIPEA.- Keep reaction times as short as possible.
Difficulty Removing Byproducts - DCU (from DCC) is notoriously difficult to remove via chromatography.[5]- Residual DMF can be hard to remove under vacuum.- For DCC, after the reaction, cool the mixture to maximize DCU precipitation and filter before workup.[13]- For DMF removal, perform multiple washes with 5% LiCl solution or brine during the aqueous workup.[16]

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from Wikipedia. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from Common Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Amide. Retrieved from Wikipedia. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from LibreTexts Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]

  • S. G. Aware, V. D. Navale, D. V. Jawale, V. M. Khedkar. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from Master Organic Chemistry. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]

  • F. A. Scoccia, S. M. T. Al-Akeyshi, M. D'Auria. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from Technology Networks. [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from Reddit. [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from Synple Chem. [Link]

Sources

Application

Synthesis of bioactive heterocycles starting from 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Application Note: Precision Synthesis of Bioactive Heterocycles from 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid Executive Summary This guide details the synthetic protocols for transforming 6-Fluoro-1-methyl-1H-indole...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Bioactive Heterocycles from 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Executive Summary

This guide details the synthetic protocols for transforming 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid into high-value bioactive heterocycles. The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a precursor for EGFR/CDK2 inhibitors, anti-tubercular agents, and peptidomimetics. The specific substitution pattern—C6-fluorine and N1-methyl—enhances metabolic stability and lipophilicity, critical parameters for crossing biological membranes and improving pharmacokinetic profiles.

This document provides two validated workflows:

  • Pathway A: Synthesis of 1,3,4-Oxadiazole-Indole hybrids (Antimicrobial/Anticancer).

  • Pathway B: Synthesis of Indole-2-Carboxamide derivatives (Kinase Inhibitors).

Strategic Rationale & Chemical Logic

  • The Fluorine Effect (C6): Fluorine substitution at the C6 position blocks a common metabolic soft spot (oxidation by CYP450), prolonging half-life in vivo. It also modulates the pKa of the indole ring system, influencing binding affinity in hydrophobic pockets.

  • The N-Methyl Group (N1): Unlike the free N-H indole, the N-methyl group prevents hydrogen bond donation at this site, often improving solubility in organic solvents and preventing non-specific binding, while locking the molecule into a specific conformation favorable for active site docking.

  • The C2-Carboxylic Acid Handle: This is the reactive center. Its conjugation with the indole ring makes it less electrophilic than aliphatic acids, requiring specific activation strategies (e.g., acid chlorides or mixed anhydrides) for efficient derivatization.

Synthetic Workflows (Visualized)

The following flowchart outlines the divergent synthesis pathways from the parent acid.

IndoleSynthesis Start 6-Fluoro-1-methyl- 1H-indole-2-carboxylic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Amide Indole-2-Carboxamide (Bioactive Target B) Start->Amide 1. HATU/DIPEA 2. R-NH2 Hydrazide Indole-2-carbohydrazide Ester->Hydrazide NH2NH2·H2O EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole (Bioactive Target A) Hydrazide->Oxadiazole R-COOH, POCl3 Cyclodehydration Triazole 1,2,4-Triazole (Bioactive Target C) Hydrazide->Triazole CS2, KOH then N2H4

Figure 1: Divergent synthetic pathways from 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid to key bioactive scaffolds.

Detailed Protocols

Protocol A: Synthesis of 2-(5-Aryl-1,3,4-oxadiazol-2-yl)indole Derivatives

Target Application: Anticancer (tubulin inhibition) and Antimicrobial agents.

Mechanism: This sequence utilizes a nucleophilic acyl substitution followed by a POCl3-mediated cyclodehydration.

Step 1: Esterification

  • Dissolve 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (10 mmol) in absolute methanol (50 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise at 0°C.

  • Reflux the mixture for 6–8 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Concentrate under reduced pressure. Pour residue into ice water and neutralize with saturated NaHCO₃. Filter the precipitate, wash with cold water, and dry.

    • Yield Expectation: >90%[1][2][3]

Step 2: Hydrazide Formation

  • Dissolve the ester (10 mmol) in ethanol (30 mL).

  • Add Hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise.

  • Reflux for 10–12 hours. A solid precipitate usually forms during the reaction.

  • Workup: Cool to room temperature. Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.

    • Checkpoint: The disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and appearance of hydrazide doublets (~3300 cm⁻¹) in IR confirms conversion.

Step 3: Cyclization to 1,3,4-Oxadiazole

  • Mix the Indole-2-carbohydrazide (1 mmol) with a substituted aromatic carboxylic acid (1 mmol) (e.g., 4-chlorobenzoic acid).

  • Add Phosphorus Oxychloride (POCl₃) (5 mL) carefully.

  • Reflux the mixture for 6–8 hours.

    • Caution: POCl₃ is corrosive and generates HCl gas. Use a scrubber.

  • Workup: Cool the mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Neutralize with solid Na₂CO₃ to pH 7–8.

  • Filter the resulting solid. Purify via column chromatography (DCM:MeOH 98:2).

Data Summary Table: Reaction Conditions

StepReagentSolventTempTimeTypical Yield
Esterification H₂SO₄ (cat)MeOHReflux6h92%
Hydrazinolysis N₂H₄·H₂OEtOHReflux10h85%
Cyclization POCl₃Neat100°C6h70-80%
Protocol B: Synthesis of Indole-2-Carboxamide Kinase Inhibitors

Target Application: EGFR/CDK2 dual inhibitors for antiproliferative activity.

Mechanism: Direct peptide coupling using HATU prevents racemization (if chiral amines are used) and ensures high yields with electron-rich indole acids.

Protocol:

  • Activation: Dissolve 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (Diisopropylethylamine, 3.0 equiv) and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 15–30 minutes to form the activated ester.

  • Coupling: Add the functionalized amine (e.g., 3-chloro-4-fluoroaniline or a piperazine derivative) (1.1 equiv).

  • Stir at room temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Troubleshooting & Expert Tips

  • Solubility: The N-methyl group improves solubility compared to the NH-analog, but the 2-carboxylic acid can still be stubborn. If solubility in MeOH is poor during esterification, use a MeOH/DCM (3:1) mixture.

  • POCl₃ Cyclization: If the yield is low or degradation occurs (black tar), switch to milder conditions: Use EDC/HOBt to couple the hydrazide and acid first, forming a diacylhydrazine, then cyclize with Burgess reagent or TsCl/Pyridine .

  • Purification: Indole derivatives are often light-sensitive. Perform columns with minimal light exposure and store final products in amber vials.

References

  • Ossila. 6-Fluoroindole-2-carboxylic acid: Properties and Applications.Link

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity.Link

  • Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities.Link

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles.Link

  • ResearchGate. Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.Link

Sources

Method

Application Note: 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid as a Pharmaceutical Intermediate

[1][2] Executive Summary This guide details the technical application of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 893731-12-9) as a high-value scaffold in medicinal chemistry. Unlike generic indole intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the technical application of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (CAS: 893731-12-9) as a high-value scaffold in medicinal chemistry. Unlike generic indole intermediates, this specific derivative offers a dual-advantage profile: the C6-fluorine atom blocks a primary metabolic soft spot (CYP450 oxidation), significantly enhancing metabolic stability, while the N1-methyl group eliminates a hydrogen bond donor, improving lipophilicity and locking the molecule into a specific binding conformation.

This document provides validated protocols for its primary application—amide coupling for SAR (Structure-Activity Relationship) library generation —and outlines critical handling, quality control, and troubleshooting parameters.

Chemical Profile & Properties[3][4][5][6][7][8]

ParameterSpecification
Chemical Name 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid
CAS Number 893731-12-9
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
pKa (Calc.) ~3.5 (Carboxylic acid)
Storage 2-8°C, Desiccate (Hygroscopic potential)

Strategic Utility in Drug Design

Metabolic Stability (The "Fluorine Effect")

In unsubstituted indoles, the C6 position is electron-rich and prone to rapid hydroxylation by Cytochrome P450 enzymes. Substituting this position with fluorine exerts a strong electron-withdrawing effect ($ \sigma_p = 0.06 $, $ \sigma_m = 0.34 $) that deactivates the ring toward oxidative metabolism without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Conformational Control (The "N-Methyl Effect")

The N1-methyl group serves two functions:

  • Permeability: It removes the polar N-H bond, increasing LogP and potentially improving membrane permeability.

  • Binding Vector: It forces the C2-carbonyl substituent to adopt a specific vector, often critical for fitting into hydrophobic pockets in kinases (e.g., VEGFR, PDGFR) or viral proteases (e.g., HCV NS5B).

Validated Protocol: High-Efficiency Amide Coupling

Target Application: Synthesis of Indole-2-Carboxamide Libraries for SAR Screening.

Rationale: The carboxylic acid at C2 is electronically deactivated by the indole nitrogen. Standard carbodiimide couplings (EDC/NHS) can be sluggish. This protocol uses HATU , a uronium-based reagent that generates a highly reactive active ester, ensuring rapid conversion even with electron-deficient amines.

Reagents & Materials
  • Starting Material: 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc

Step-by-Step Methodology
  • Activation:

    • In a dry vial, dissolve 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (100 mg, 0.52 mmol) in anhydrous DMF (2.0 mL).

    • Add DIPEA (270 µL, 1.56 mmol).

    • Add HATU (237 mg, 0.62 mmol) in one portion.

    • Observation: The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes to generate the activated O-azabenzotriazole ester.

  • Coupling:

    • Add the Amine Partner (0.57 mmol) directly to the reaction mixture.

    • Note: If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

    • Stir at RT for 2–4 hours.

  • Monitoring (Self-Validation):

    • TLC: 5% MeOH in DCM. The acid starting material (low R_f) should disappear.

    • LC-MS: Look for the [M+H]⁺ peak of the product. The activated ester intermediate may be visible if the reaction is incomplete.

  • Workup (High Throughput Compatible):

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice-water. Stir for 30 min. Filter the precipitate, wash with water, and dry.[1]

    • Method B (Extraction): Dilute with EtOAc (20 mL), wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄.

  • Purification:

    • Flash Chromatography: Gradient 0-50% EtOAc in Hexanes.

    • Yield Expectation: 85–95%.

Protocol: Conversion to Heterocycles (Oxadiazoles)

Target Application: Bioisosteric replacement of the amide bond.

Rationale: 1,2,4-Oxadiazoles are stable bioisosteres of amides and esters, often used to improve metabolic stability further.

  • Hydrazide Formation:

    • Reflux the methyl ester of the starting acid with hydrazine hydrate in EtOH for 4 hours.

  • Cyclization:

    • React the resulting hydrazide with an acid chloride (R-COCl) in POCl₃ (reflux, 2h) to close the ring.

    • Safety Note: POCl₃ requires strictly anhydrous conditions and careful quenching.

Visualization: Synthetic Workflows & Logic

Synthetic Pathway Diagram

SyntheticWorkflow Start 6-Fluoro-1-methyl indole-2-COOH (CAS: 893731-12-9) Activation Activated Ester (HATU/DIPEA) Start->Activation Activation (15 min) Ester Methyl Ester (Intermediate) Start->Ester MeOH/H2SO4 (Reflux) Amide Target Amide (Kinase Inhibitor Scaffold) Activation->Amide + R-NH2 (RT, 2-4h) Heterocycle 1,3,4-Oxadiazole (Bioisostere) Ester->Heterocycle 1. N2H4 2. R-COCl/POCl3

Caption: Synthetic divergence from the core scaffold. The primary pathway (blue to green) yields amide libraries.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Incomplete Reaction CheckLCMS Check LC-MS: Is Activated Ester present? Problem->CheckLCMS YesEster Yes: Amine is unreactive CheckLCMS->YesEster Ester Peak Visible NoEster No: Activation failed CheckLCMS->NoEster Only SM Visible Soln1 Switch to stronger conditions: Heat to 50°C or use Microwave YesEster->Soln1 Soln2 Check Reagent Quality: HATU hydrolyzes over time. Use fresh bottle. NoEster->Soln2 Soln3 Steric Hindrance? Switch to Acid Chloride method (SOCl2 -> R-NH2) NoEster->Soln3 If HATU fresh

Caption: Logic flow for optimizing difficult couplings with the indole-2-carboxylic acid scaffold.

Quality Control & Analytical Standards

For pharmaceutical grade intermediates, the following specifications are recommended:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% -> 95% B over 10 min.

    • Detection: UV @ 254 nm (Indole absorption) and 280 nm.

  • ¹H-NMR (DMSO-d₆):

    • Look for the N-Methyl singlet around δ 3.8–4.0 ppm .

    • The C3-H proton usually appears as a singlet around δ 7.2–7.5 ppm .

    • The carboxylic acid proton is broad, typically >12 ppm.

  • Residual Solvents: DMF/DMSO must be removed completely (<5000 ppm) if used for biological assays to avoid false positives.

References

  • Synthesis and Properties of Fluorinated Indoles

    • Source: Sigma-Aldrich Technical Data for 6-Fluoroindole deriv
    • URL:

  • Amide Coupling Protocols (HATU/Indole)

    • Source: BenchChem Application Notes for Indole-2-carboxylic acid coupling.
    • URL:

  • Medicinal Chemistry of Indole Scaffolds

    • Title: The Indole Scaffold in Biochemistry and Therapeutics.[2][3]

    • Source: MDPI Molecules, 2023.
    • URL:

  • Compound Specific Data (CAS 893731-12-9)

    • Source: MolCore Chemical D
    • URL:[4]

Sources

Application

Decarboxylation reaction conditions for 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

Application Note & Protocol Guide Topic: Decarboxylation Reaction Conditions for 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Decarboxylation Reaction Conditions for 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Fluoro-1-methyl-1H-indole Scaffold

The 6-Fluoro-1-methyl-1H-indole core is a privileged scaffold in modern medicinal chemistry. The strategic incorporation of a fluorine atom at the 6-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylation further refines its electronic and steric profile. Accessing this valuable scaffold often involves the synthesis of its corresponding 2-carboxylic acid precursor, making the subsequent decarboxylation step a pivotal transformation in the synthetic pathway.

This document serves as a comprehensive guide to the decarboxylation of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings, enabling researchers to select and optimize conditions for efficient and high-yielding synthesis.

Mechanistic Insights: Understanding the Decarboxylation of Indole-2-Carboxylic Acids

The decarboxylation of indole-2-carboxylic acids is a well-established transformation, though the precise conditions can be substrate-dependent. The reaction generally proceeds through a mechanism that is facilitated by the electron-rich nature of the indole ring system.

The presence of the N-methyl group on 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid prevents the formation of a zwitterionic intermediate, which is possible with N-H indoles.[1] The decarboxylation of simple carboxylic acids can be challenging, often requiring harsh conditions. However, for heteroaromatic carboxylic acids like the one , the reaction is more facile.[2] The mechanism for thermal decarboxylation is believed to proceed through a concerted, cyclic transition state where the carboxyl proton is transferred to the C3 position of the indole ring, leading to the release of carbon dioxide and the formation of an intermediate that quickly tautomerizes to the final indole product. The electron-withdrawing nature of the fluorine atom at the 6-position may slightly influence the electron density of the indole nucleus, but thermal decarboxylation is generally expected to proceed efficiently.

Alternative pathways, such as those involving metal catalysts, can alter the mechanism, often proceeding through the formation of a metal-carboxylate complex followed by decarboxylation and subsequent steps to regenerate the catalyst.[3]

Caption: Proposed mechanism for thermal decarboxylation.

Comparative Overview of Decarboxylation Protocols

Several methods can be employed for the decarboxylation of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid. The choice of method will depend on factors such as scale, available equipment, and sensitivity of other functional groups in the molecule.

Method Key Reagents/Catalyst Typical Solvent Temperature (°C) Advantages Considerations
Thermal NoneQuinoline, NMP, DMF, or neat100 - 200+Simple, no metal contamination.High temperatures may cause degradation for sensitive substrates.
Acid-Catalyzed Organic Acid (e.g., Acetic Acid)DMF, DMSO85 - 150Potentially lower temperatures, metal-free.[4]Acid-labile groups may not be tolerated.
Copper-Catalyzed Cu₂O, Copper(I) saltsNMP, DMF100 - 160Milder conditions than thermal, good functional group tolerance.[3]Potential for metal residue in the final product.

Detailed Experimental Protocols

Protocol 1: Classical Thermal Decarboxylation

This method is often the first choice due to its simplicity and avoidance of metal catalysts. The high boiling point of the solvent ensures efficient heat transfer to drive the reaction to completion.

Materials:

  • 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

  • Quinoline or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

  • Standard work-up and purification reagents (e.g., HCl, ethyl acetate, brine, sodium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a suitable high-boiling solvent such as quinoline or NMP (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to 160-190 °C. The optimal temperature should be determined by small-scale trials.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. The evolution of CO₂ gas will be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If quinoline is used, dilute the mixture with a larger volume of ethyl acetate and wash sequentially with 1M HCl (to remove quinoline), water, and brine.

    • If NMP is used, dilute with ethyl acetate and wash extensively with water to remove the NMP, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure 6-Fluoro-1-methyl-1H-indole.

Protocol 2: Acid-Promoted Decarboxylation

This method, adapted from conditions reported for other heterocyclic carboxylic acids, can offer a milder alternative to high-temperature thermal decarboxylation.[4]

Materials:

  • 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid or another organic acid

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: Dissolve 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of an organic acid, such as acetic acid (e.g., 0.1-0.2 eq).

  • Inert Atmosphere: Purge the system with an inert gas.

  • Heating: Heat the reaction mixture to a temperature between 95-130 °C.[4]

  • Monitoring: Follow the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash thoroughly with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Substrate, Solvent, Catalyst in Flask) Inert 2. Inert Atmosphere (Purge with N2 or Ar) Setup->Inert Heat 3. Heating & Stirring (Monitor Temperature) Inert->Heat Monitor 4. Reaction Monitoring (TLC / LC-MS) Heat->Monitor Monitor->Heat Continue if incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup If complete Purify 6. Purification (Dry, Concentrate, Column Chromatography) Workup->Purify Analysis 7. Product Analysis (NMR, MS) Purify->Analysis

Caption: Standard workflow for decarboxylation experiments.

Troubleshooting and Expert Recommendations

  • Incomplete Reaction: If the reaction stalls, a primary recourse is to incrementally increase the temperature. However, be mindful of potential decomposition. Alternatively, switching to a higher-boiling solvent or considering a catalytic method may be beneficial.

  • Product Decomposition: If significant degradation is observed (indicated by charring or multiple spots on TLC), the reaction temperature is likely too high. Attempt the reaction at the lower end of the recommended temperature range or switch to a milder, catalyzed protocol. Ensuring a scrupulously inert atmosphere is also crucial to prevent oxidative side reactions.

  • Solvent Removal Issues: High-boiling solvents like NMP or quinoline can be challenging to remove. For NMP, extensive washing with water is effective. For quinoline, an acid wash is necessary. If small amounts remain, purification via column chromatography is usually sufficient to remove them.

References

  • Zhang, X., Liu, G., Sun, X., Wan, L.-S., & Zhou, Y. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. The Journal of Organic Chemistry, 89(19), 14591–14595. [Link]

  • Zhang, X., et al. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. PubMed. [Link]

  • Li, J., et al. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters. [Link]

  • Request PDF. (2025). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. ResearchGate. [Link]

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Unknown. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. [Link]

  • Unknown. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HETEROCYCLES, 51(12). [Link]

  • Various Authors. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131. [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Unknown. (n.d.). Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis. PMC. [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • Various Authors. (2026, January 20). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS.org. [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Fluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 6-Fluoroindoles and the Power of Suzuki-Miyaura Coupling The indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 6-Fluoroindoles and the Power of Suzuki-Miyaura Coupling

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of a fluorine atom, particularly at the 6-position, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.[2] Consequently, 6-fluoroindole derivatives are highly sought-after building blocks in modern drug discovery programs.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[5][6] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[1][7] This guide provides a detailed exploration of the Suzuki-Miyaura coupling potential of 6-fluoroindole derivatives, offering field-proven insights and actionable protocols for researchers in drug development.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the halo-6-fluoroindole to a low-coordinate Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar Pd(II) complex. The reactivity of the halide in this step generally follows the trend: I > Br > OTf >> Cl.[6][9]

  • Transmetalation: This is a crucial step where the organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. The presence of a base is critical for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 oxidative_addition Oxidative Addition pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 transmetalation Transmetalation product R¹-R² pd_intermediate2->product reductive_elimination Reductive Elimination product->pd0 Regeneration of Pd(0) reagents1 R¹-X (6-Fluoro-haloindole) reagents1->pd0 reagents2 R²-B(OH)₂ + Base reagents2->pd_intermediate1

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

PART 1: Core Directive - Experimental Best Practices

The successful Suzuki-Miyaura coupling of 6-fluoroindole derivatives hinges on the judicious selection of several key reaction parameters. The electron-donating nature of the indole ring, modulated by the electron-withdrawing fluorine atom, requires careful consideration to achieve high yields and minimize side reactions.

Choice of Halide

The reactivity of the halide at the desired coupling position on the 6-fluoroindole scaffold is a primary consideration. The general order of reactivity (I > Br > Cl) holds true.[9] For initial explorations and to ensure a high probability of success, an iodo or bromo-substituted 6-fluoroindole is recommended. Chloro-substituted indoles are less reactive and may require more specialized and highly active catalyst systems.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for catalytic activity, stability, and selectivity.

  • Palladium Precatalysts: While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is often more convenient to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich heteroaromatic substrates like indoles, bulky and electron-rich phosphine ligands are often highly effective.

    • Triphenylphosphine (PPh₃): A classic and cost-effective ligand, often used in the form of Pd(PPh₃)₄. It is a good starting point for optimization.[10]

    • Buchwald-type Biarylphosphine Ligands (e.g., SPhos, XPhos): These ligands are known for their high activity in coupling a wide range of substrates, including challenging heteroaryl chlorides.[11]

    • Ferrocenylphosphines (e.g., dppf): Used in the form of PdCl₂(dppf), this catalyst is robust and effective for a variety of cross-coupling reactions.[12]

The Critical Role of the Base

The base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases in Suzuki-Miyaura couplings.[10][12] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents. Potassium phosphate is a strong base that can be particularly effective with less reactive coupling partners.

  • Aqueous vs. Anhydrous Conditions: Many Suzuki-Miyaura reactions are performed in a biphasic system with an aqueous solution of the inorganic base. However, for substrates prone to hydrolysis or protodeboronation, anhydrous conditions with a base like K₃PO₄ can be advantageous.

Solvent Systems

The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF), often in a mixture with water, are widely used and effective solvents for Suzuki-Miyaura reactions.[1]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be an excellent solvent, particularly for less soluble substrates.[13]

  • Aromatic Hydrocarbons: Toluene is another common solvent, especially for reactions requiring higher temperatures.

PART 2: Scientific Integrity & Logic - Validated Protocols

The following protocols are designed as self-validating systems, providing a starting point for the Suzuki-Miyaura coupling of a model substrate, 4-bromo-6-fluoro-1H-indole. These can be adapted for other halo-substituted 6-fluoroindoles.

General Protocol for Suzuki-Miyaura Coupling of 4-Bromo-6-fluoro-1H-indole

This protocol provides a robust starting point for the coupling of various aryl and heteroaryl boronic acids with 4-bromo-6-fluoro-1H-indole.

Materials:

  • 4-Bromo-6-fluoro-1H-indole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar, add 4-bromo-6-fluoro-1H-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.02 equiv.) in 1,4-dioxane.

  • Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).

  • Add the catalyst solution to the reaction vessel, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-6-fluoro-1H-indole.

Experimental_Workflow cluster_workflow Experimental Workflow start Reactant Preparation (6-Fluoro-haloindole, Boronic Acid, Base) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup catalyst_prep Catalyst/Ligand Solution (Pd(OAc)₂, SPhos in Dioxane) catalyst_prep->reaction_setup heating Heating and Stirring (80-100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring workup Aqueous Workup (EtOAc, H₂O, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product (4-Aryl-6-fluoroindole) purification->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Microwave-Assisted Protocol for Accelerated Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[10]

Materials:

  • 4-Bromo-6-fluoro-1H-indole

  • Arylboronic acid (1.3 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 4-bromo-6-fluoro-1H-indole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PART 3: Data Presentation - Comparative Analysis of Reaction Conditions

The following table provides an illustrative summary of potential reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of a halo-6-fluoroindole with various arylboronic acids. Yields are representative and will vary based on the specific substrates and precise reaction conditions.

EntryHalo-6-fluoroindoleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-6-fluoroindolePhenylboronic acidPd(OAc)₂ (2)SPhos (2)K₂CO₃ (3)Dioxane/H₂O (4:1)1001285-95
24-Bromo-6-fluoroindole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF110880-90
35-Bromo-6-fluoroindole3-Pyridylboronic acidPdCl₂(dppf) (3)-K₃PO₄ (2.5)Toluene/H₂O (10:1)901670-85
47-Iodo-6-fluoroindole2-Thienylboronic acidPd(OAc)₂ (3)XPhos (3)K₂CO₃ (3)THF/H₂O (5:1)801075-90
54-Chloro-6-fluoroindolePhenylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (3)t-BuOH/H₂O (10:1)1102450-70

References

  • Buinauskaitė, V., Dargytė, M., & Šačkus, A. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(4), 231-237. [Link]

  • Dachwitz, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemBioChem, 21(15), 2136-2140. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved February 23, 2026, from [Link]

  • Indian Academy of Sciences. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(6), 1337-1345. [Link]

  • Jin, Y., et al. (2017). Palladium-Catalyzed, Enantioselective α-Arylation of α-Fluorooxindoles. Organic Letters, 19(6), 1390-1393. [Link]

  • MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4641-4677. [Link]

  • MDPI. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Catalysts, 10(10), 1205. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 77(17), 7255-7265. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 23, 2026, from [Link]

  • NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Application

Application Notes and Protocols for C-H Activation Strategies Involving 1-Methyl-Indole-2-Carboxylic Acid Cores

Introduction: The Strategic Value of C-H Activation on Indole-2-Carboxylic Acids The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of C-H Activation on Indole-2-Carboxylic Acids

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1] The ability to selectively functionalize the ostensibly inert carbon-hydrogen (C-H) bonds of this scaffold offers a paradigm shift in synthetic efficiency, moving beyond traditional, often multi-step, pre-functionalization strategies.[2][3] This direct approach is not only more atom- and step-economical but also opens new avenues for late-stage functionalization in drug discovery programs.[4]

1-Methyl-indole-2-carboxylic acid, in particular, presents a fascinating and synthetically valuable substrate. The carboxylic acid moiety can serve as a powerful directing group, steering transition metal catalysts to specific C-H bonds, thereby controlling the regioselectivity of the functionalization.[5][6] The N-methyl group prevents N-H activation side reactions and can influence the electronic properties and steric environment of the indole core, further adding to the strategic complexity and potential for selective transformations.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the prevailing C-H activation strategies for the 1-methyl-indole-2-carboxylic acid core. We will delve into the mechanistic rationale behind different catalytic systems and provide detailed, field-proven protocols for key transformations.

Carboxylate-Directed C-H Functionalization: A Mechanistic Overview

The carboxylic acid group is a versatile and effective directing group in transition-metal-catalyzed C-H activation.[7] The general mechanism often involves the formation of a metal-carboxylate species, which then facilitates the cleavage of a proximal C-H bond through a cyclometalated intermediate. This process, often referred to as a concerted metalation-deprotonation (CMD) pathway, is a key step in many of these transformations.

dot

Caption: Generalized workflow for carboxylate-directed C-H activation.

The choice of transition metal (e.g., Palladium, Rhodium, Ruthenium) and ligands plays a crucial role in the efficiency, selectivity, and scope of the reaction. The following sections will detail specific strategies and protocols for the C-H functionalization of 1-methyl-indole-2-carboxylic acid.

Strategy 1: Ruthenium-Catalyzed C7-Arylation

The selective functionalization of the C7 position of the indole core is a significant challenge due to the inherent reactivity of the C2 and C3 positions.[8][9] However, the use of a directing group at the N1 or C2 position can overcome this hurdle. In the case of 1-methyl-indole-2-carboxylic acid, the carboxylate group can direct a ruthenium catalyst to the C7 position, enabling selective arylation.

Causality of Experimental Choices
  • Catalyst: Ruthenium catalysts, such as [Ru(p-cymene)Cl2]2, are often effective in C-H activation reactions directed by carboxylates.[10] They are generally more cost-effective than palladium and can exhibit different reactivity profiles.

  • Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the carboxylic acid, forming the active carboxylate directing group.

  • Ligand/Additive: In some cases, additives like pivalic acid (PivOH) or specific ligands can enhance the catalytic activity and selectivity by modifying the metal center's electronic and steric properties.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or 1,4-dioxane are commonly used to ensure solubility of the reactants and to achieve the necessary reaction temperatures.

Experimental Protocol: Ruthenium-Catalyzed C7-Arylation of 1-Methyl-indole-2-carboxylic Acid

This protocol is adapted from established procedures for the ruthenium-catalyzed arylation of indole carboxylic acids.[5][6]

Reagents and Materials:

ReagentMolecular WeightAmount (mmol)Molar Equiv.
1-Methyl-indole-2-carboxylic acid175.180.51.0
Aryl Iodide-1.02.0
[Ru(p-cymene)Cl2]2612.390.01250.025
Potassium Carbonate (K₂CO₃)138.211.02.0
Pivalic Acid (PivOH)102.130.250.5
1,4-Dioxane (anhydrous)88.115 mL-

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-methyl-indole-2-carboxylic acid (87.6 mg, 0.5 mmol), the aryl iodide (1.0 mmol), [Ru(p-cymene)Cl2]2 (7.7 mg, 0.0125 mmol), potassium carbonate (138.2 mg, 1.0 mmol), and pivalic acid (25.5 mg, 0.25 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the C7-arylated product.

Strategy 2: Palladium-Catalyzed Decarboxylative C-H Alkenylation

An alternative and powerful strategy is to utilize the carboxylic acid as a "traceless" directing group. In these reactions, the carboxyl group directs the C-H activation and is subsequently extruded as carbon dioxide during the catalytic cycle.[11] This approach allows for the introduction of new functional groups at the C2 position.

dot

Caption: Proposed mechanism for palladium-catalyzed decarboxylative C-H alkenylation.

Causality of Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective catalyst for this type of transformation.[12][13]

  • Oxidant: An oxidant, such as copper(II) acetate (Cu(OAc)₂) or silver carbonate (Ag₂CO₃), is often required to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the catalytic cycle.

  • Additive: Additives like lithium acetate (LiOAc) can act as a base and also stabilize the palladium catalyst.

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylacetamide (DMAc) are typically employed.

Experimental Protocol: Palladium-Catalyzed Decarboxylative Alkenylation of 1-Methyl-indole-2-carboxylic Acid

This protocol is based on established methods for the decarboxylative C-H functionalization of indole carboxylic acids.[14]

Reagents and Materials:

ReagentMolecular WeightAmount (mmol)Molar Equiv.
1-Methyl-indole-2-carboxylic acid175.180.41.0
Alkene (e.g., Butyl Acrylate)128.171.23.0
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.05
Copper(II) Acetate (Cu(OAc)₂)181.630.82.0
Lithium Acetate (LiOAc)65.991.23.0
N,N-Dimethylacetamide (DMAc)87.1210 mL-

Procedure:

  • In a 20 mL two-necked flask equipped with a condenser and a magnetic stir bar, add 1-methyl-indole-2-carboxylic acid (70 mg, 0.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), copper(II) acetate (145.3 mg, 0.8 mmol), and lithium acetate (79.2 mg, 1.2 mmol).

  • Flush the flask with an inert atmosphere (e.g., nitrogen).

  • Add N,N-dimethylacetamide (10 mL) and the alkene (e.g., butyl acrylate, 154 mg, 1.2 mmol) via syringe.

  • Heat the reaction mixture to 140 °C and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the 2-alkenylated indole product.

Data Summary: Representative C-H Functionalizations of Indole-2-Carboxylic Acid Analogs

The following table summarizes representative examples of C-H functionalization reactions on N-substituted indole carboxylic acids, providing a reference for expected yields and conditions.

Catalyst System (mol%)Coupling PartnerFunctionalization TypePositionYield (%)Reference
2 (3)4-IodotolueneArylationC778[5][6]
Pd(OAc)₂ (5)Butyl AcrylateDecarboxylative AlkenylationC271[14]
[RhCp*Cl2]2 (2.5)PhenylacetyleneAnnulationC375[10]
Cu₂O (10)IodobenzeneDecarboxylative N-ArylationN195[15]

Conclusion and Future Perspectives

The C-H activation of 1-methyl-indole-2-carboxylic acid provides a powerful and versatile platform for the synthesis of complex and biologically relevant molecules. The strategic use of the inherent carboxylic acid functionality as a directing group, either retained or traceless, allows for precise control over regioselectivity. The choice of the transition metal catalyst is paramount in dictating the outcome of the reaction, with ruthenium and palladium being particularly effective for C7-arylation and decarboxylative C2-alkenylation, respectively.

Future research in this area will likely focus on expanding the scope of coupling partners, developing more sustainable and economical catalytic systems (e.g., using earth-abundant metals), and exploring enantioselective transformations to access chiral indole derivatives. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and innovate within this exciting field of synthetic chemistry.

References

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  • Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(11), e6379. [Link]

  • Wang, D. H., Wasa, M., & Yu, J. Q. (2010). Pd (II)‐Catalyzed Cross‐Coupling of C (sp 2)− H Bonds and C (sp 3)− H Bonds: A New Strategy for Molecular Synthesis. Angewandte Chemie International Edition, 49(15), 2738-2741. [Link]

  • Thansandote, P., & Lautens, M. (2009). Construction of heterocycles via transition-metal-catalyzed C—H functionalization. Chemistry–A European Journal, 15(24), 5874-5883. [Link]

  • Ye, S., & Wu, J. (2021). Rhodium (III)‐Catalyzed C− H Activation in Indole: A Comprehensive Report (2017–2022). Advanced Synthesis & Catalysis, 363(1), 7-30. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient directing groups for transformative C–H activation. Chemistry–A European Journal, 24(50), 13076-13091. [Link]

  • Larrosa, I., & co-workers. (2016). Ruthenium‐Catalyzed C−H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides. Angewandte Chemie International Edition, 55(44), 13858-13862. [Link]

  • Leitch, J. A., Bhonoah, Y., & Frost, C. G. (2017). Beyond C2 and C3: transition-metal-catalyzed C–H functionalization of indole. ACS Catalysis, 7(9), 5618-5627. [Link]

  • Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. Applied Organometallic Chemistry, 35(11), e6379. [Link]

  • Wang, Q., & Zhu, J. (2015). DFT Study on the Rhodium (II)‐Catalyzed C− H Functionalization of Indoles: Enol versus Oxocarbenium Ylide. Organometallics, 34(13), 3296-3304. [Link]

  • Miura, M., & co-workers. (2008). Regioselective C–H Functionalization Directed by Removable Carboxyl Group: Palladium-Catalyzed Decarboxylative Olefination of Indole-3-carboxylic Acids. Organic Letters, 10(21), 4847-4850. [Link]

  • Doyle, M. P., & co-workers. (2011). Rhodium (II)‐Catalyzed Enantioselective C− H Functionalization of Indoles. Angewandte Chemie International Edition, 50(5), 1148-1152. [Link]

  • Lan, Y., & co-workers. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2799-2808. [Link]

  • Daugulis, O., & co-workers. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(21), 5628-5631. [Link]

  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science, 10(8), 13-18. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746. [Link]

  • Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(32), 13692-13746. [Link]

  • Li, X., & co-workers. (2019). Chameleon-like Behavior of the Directing Group in the Rh (III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis, 9(11), 10243-10255. [Link]

  • Larrosa, I., & co-workers. (2017). Ruthenium‐Catalyzed C−H Arylation of Benzoic Acids and Indole Carboxylic Acids with Aryl Halides. Angewandte Chemie, 129(44), 14046-14050. [Link]

  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746. [Link]

  • Liu, Y., & Lan, Y. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science, 11(38), 10375-10383. [Link]

  • Dixneuf, P. H., & co-workers. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. Catalysts, 10(11), 1253. [Link]

  • Daugulis, O., & co-workers. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Organic Letters, 18(21), 5628-5631. [Link]

  • Shi, Z., & co-workers. (2024). Enabling C7 Methylation and Arylation of the Indolyl Core via P (III)‐Directed C− H Functionalization. Angewandte Chemie International Edition, 63(12), e202318047. [Link]

  • El-Gendy, M. A. A. (2025). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform, 46(32). [Link]

  • Antilla, J. C., & co-workers. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. The Journal of Organic Chemistry, 77(17), 7436-7443. [Link]

  • Shi, Z., & co-workers. (2018). Development of a Rh (I)‐catalyzed protocol for the P‐directed C7‐arylation of indoles. Angewandte Chemie International Edition, 57(51), 16843-16847. [Link]

  • Reisman, S. E., & co-workers. (2017). Decarboxylative Alkynylation. Journal of the American Chemical Society, 139(16), 5698-5701. [Link]

  • Wang, J., & co-workers. (2016). Rh (III)‐Catalyzed, Highly Selectively Direct C− H Alkylation of Indoles with Diazo Compounds. Molecules, 21(6), 785. [Link]

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  • Ritter, T., & co-workers. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7388. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Indole Carboxylic Acid Intermediates

Welcome to the Technical Support Center for the purification of fluorinated indole carboxylic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of fluorinated indole carboxylic acid intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of molecules. The introduction of fluorine to the indole scaffold significantly impacts the molecule's physicochemical properties, including acidity, solubility, and lipophilicity, which in turn affects purification strategies.[1][2] This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of fluorinated indole carboxylic acids often challenging?

A1: The purification of these compounds presents a unique set of challenges due to the combined properties of the indole ring, the carboxylic acid group, and the fluorine substituent(s). The indole nucleus is electron-rich and can be susceptible to oxidation, leading to colored impurities.[3] The carboxylic acid group provides a handle for acid-base extraction but can also cause issues like streaking on silica gel chromatography.[4] Fluorine's high electronegativity increases the acidity of the carboxylic acid and the indole N-H, and alters the molecule's polarity and solubility, which may complicate standard purification protocols.[5][6]

Q2: What are the most common impurities I should be aware of?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted starting materials: Such as the corresponding fluorinated phenylhydrazine and pyruvate derivatives from a Fischer indole synthesis.[3]

  • Regioisomers: Depending on the synthetic route, different positional isomers of the fluorinated indole may form.

  • Oxidation products: The indole ring can oxidize, especially when exposed to air and light, forming colored impurities.

  • Decarboxylation products: Indole-2-carboxylic acids can be prone to decarboxylation, especially at elevated temperatures, leading to the corresponding 2-unsubstituted indole.[7]

  • Byproducts from fluorination: If fluorination is a late-stage step, incompletely reacted material or byproducts from the fluorinating agent may be present.

Q3: How does fluorine substitution affect the acidity (pKa) of my indole carboxylic acid?

A3: Fluorine is a strong electron-withdrawing group, and its presence significantly increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog.[5] This is due to the inductive effect, where the fluorine atom helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.[5] The closer the fluorine atom is to the carboxylic acid group, the stronger this effect will be.[5] This enhanced acidity is a critical factor to consider when developing acid-base extraction protocols.

Q4: My fluorinated indole carboxylic acid is a different color than expected (e.g., pink or brown). What could be the cause?

A4: Color in indole derivatives often indicates the presence of oxidation products. The electron-rich indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. It is also possible that highly colored impurities from the starting materials or side reactions are carried through the synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated indole carboxylic acid intermediates.

Issue 1: Low Recovery After Acid-Base Extraction
  • Problem: After performing an acid-base extraction to isolate my fluorinated indole carboxylic acid, the final yield is very low.

  • Possible Causes & Solutions:

    • Incomplete Deprotonation: Due to the increased acidity from fluorine substitution, a weaker base like sodium bicarbonate may not be sufficient to fully deprotonate the carboxylic acid, especially if multiple fluorine atoms are present or if they are close to the carboxyl group.

      • Troubleshooting: Switch to a stronger base, such as sodium carbonate or dilute sodium hydroxide (e.g., 1-2 M), to ensure complete formation of the water-soluble carboxylate salt.[8][9] Perform a small-scale test to confirm the solubility of your compound in the chosen basic solution.

    • Incomplete Protonation/Precipitation: Upon acidification of the aqueous layer, your compound may not fully precipitate if it has some residual water solubility, or if the pH is not sufficiently acidic.

      • Troubleshooting: Ensure the aqueous layer is cooled in an ice bath before and during acidification to decrease the solubility of the product.[10] Acidify to a pH of 1-2 with a strong acid like concentrated HCl to ensure complete protonation.[11] If precipitation is still incomplete, perform a back-extraction with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product from the acidic aqueous layer.[10]

    • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping your product at the interface.

      • Troubleshooting: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) to help break it.

Issue 2: Persistent Color in the Final Product After Recrystallization
  • Problem: My recrystallized fluorinated indole carboxylic acid is still colored (e.g., off-white, yellow, or pink).

  • Possible Causes & Solutions:

    • Co-crystallization of Impurities: The colored impurities may have similar solubility properties to your product in the chosen solvent system.

      • Troubleshooting:

        • Solvent System Optimization: Experiment with different solvent pairs. A good starting point for carboxylic acids is a polar solvent in which the compound is soluble when hot (e.g., ethanol, methanol, or acetone) and a non-polar solvent in which it is insoluble when cold (e.g., water, hexanes).[12]

        • Activated Carbon Treatment: Dissolve the crude product in the minimum amount of hot solvent. Add a small amount (1-2% w/w) of activated carbon to the hot solution and continue to heat for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize. Caution: Using too much carbon can lead to loss of the desired product.

    • Oxidation During Recrystallization: The compound may be oxidizing at the elevated temperatures required for recrystallization.

      • Troubleshooting: If possible, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help minimize oxidation.

Issue 3: Streaking/Tailing on Silica Gel Column Chromatography
  • Problem: When I try to purify my fluorinated indole carboxylic acid using silica gel flash chromatography, the product streaks down the column, leading to poor separation and broad fractions.

  • Possible Causes & Solutions:

    • Strong Interaction with Silica: The acidic proton of the carboxylic acid can interact strongly with the slightly acidic silanol groups on the surface of the silica gel, causing tailing.

      • Troubleshooting:

        • Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.1-1%) to the eluent.[4] This will protonate the carboxylic acid and reduce its interaction with the silica, resulting in sharper peaks.

        • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18 silica) can be an excellent option for purifying polar and acidic compounds.[8]

        • Derivatization: If the carboxylic acid is particularly problematic, consider temporarily converting it to an ester (e.g., a methyl or ethyl ester) before chromatography. The ester is less polar and will not interact as strongly with the silica. The ester can then be hydrolyzed back to the carboxylic acid after purification.

Experimental Protocols

Protocol 1: Purification of 5-Fluoro-1H-indole-2-carboxylic Acid via Acid-Base Extraction

This protocol is a general guideline for the purification of a fluorinated indole carboxylic acid from a crude reaction mixture containing neutral organic impurities.

Materials:

  • Crude 5-fluoro-1H-indole-2-carboxylic acid

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Basification and Extraction: Add 1 M NaOH solution to the separatory funnel (approximately 10 mL per gram of crude material). Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.[8]

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer if using diethyl ether or ethyl acetate) will contain the sodium salt of your fluorinated indole carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another portion of 1 M NaOH to the organic layer in the separatory funnel, shake, and separate. Combine this second aqueous extract with the first.

  • Back-washing (Optional but Recommended): To remove any neutral impurities that may have been carried over into the aqueous phase, add a small amount of fresh organic solvent to the combined aqueous extracts and shake. Discard this organic wash.[11]

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, as checked with pH paper).[11] A precipitate of the purified 5-fluoro-1H-indole-2-carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold deionized water.

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_extraction Acid-Base Extraction Workflow crude Crude Product (in Organic Solvent) add_base Add 1M NaOH & Separate Layers crude->add_base aq_layer Aqueous Layer (Sodium Salt of Acid) add_base->aq_layer Product org_layer Organic Layer (Neutral Impurities) add_base->org_layer Impurities acidify Cool & Add Conc. HCl (to pH 1-2) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter pure_product Pure Fluorinated Indole Carboxylic Acid filter->pure_product

Caption: Workflow for acid-base extraction of fluorinated indole carboxylic acids.

Protocol 2: Purification via Flash Column Chromatography

This protocol provides a general method for purifying a fluorinated indole carboxylic acid using flash chromatography with an acidified mobile phase.

Materials:

  • Crude fluorinated indole carboxylic acid

  • Silica gel (flash grade)

  • Hexanes and Ethyl acetate (or other suitable solvents)

  • Acetic acid or Formic acid

  • Flash chromatography system or glass column

  • TLC plates and visualization method (e.g., UV lamp)

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% acetic acid to the solvent mixture to improve peak shape. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[4]

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (without the added acid initially, if preferred for packing).[13]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.[4]

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent to dryness. Load the resulting powder onto the top of the column.[13]

  • Elution: Elute the column with the acidified mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: If acetic acid was used, it may be necessary to co-evaporate the product with a solvent like toluene to remove residual acid.[4]

G cluster_chromatography Flash Chromatography Workflow tlc TLC to find Mobile Phase (Rf ~0.3) + 0.5% Acetic Acid pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Acidified Mobile Phase load_sample->elute collect_fractions Collect & Monitor Fractions by TLC elute->collect_fractions combine_pure Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_pure pure_product Pure Fluorinated Indole Carboxylic Acid combine_pure->pure_product

Caption: General workflow for flash chromatography purification.

Data Summary

The physicochemical properties of fluorinated indole carboxylic acids are critical for selecting and optimizing purification methods. The following table summarizes key data for representative compounds.

CompoundpKa (Predicted/Experimental)SolubilityPurification Notes
5-Fluoro-1H-indole-2-carboxylic acid Apparent acidic pKa: ~3.73[14]Soluble in polar organic solvents; solubility in water is pH-dependent.[6]Amenable to acid-base extraction and recrystallization from polar solvents.
Indole-3-carboxylic acid ~3.8 (in DMSO)[15]Soluble in ethanol (50 mg/mL), methanol.Standard purification methods are generally effective.
Trifluoroacetic acid (for comparison) ~0.5Miscible with water and many organic solvents.Demonstrates the significant increase in acidity due to fluorination.

References

  • Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved February 23, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 22). The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved February 23, 2026, from [Link]

  • Zaytsev, V. D., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship. Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved February 23, 2026, from [Link]

  • Rinderknecht, H., & Niemann, C. (1950). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(1), 109-113.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved February 23, 2026, from [Link]

  • Valenti, P., et al. (1999). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2825-2834.
  • Lajin, B., & Zirbs, R. (2020). The differential effects of the fluorinated carboxylic acid on the retention of negatively charged versus neutral compounds. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Núñez, O., et al. (2013). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Biotage. (n.d.). Flash Purification. Retrieved February 23, 2026, from [Link]

  • Zhang, X., et al. (2024). A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Reddy, G. S., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Retrieved February 23, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2017, October 27). Bordwell pKa Table. Retrieved February 23, 2026, from [Link]

  • Dworak, L., et al. (2021). Synthesis of redox-active fluorinated 5-hydroxytryptophans as molecular reporters for biological electron transfer.
  • Pereira, L., et al. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Liquid/liquid Extraction. Retrieved February 23, 2026, from [Link]

  • Lu, H., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(6), 725-730.
  • Scribd. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC Using Refractive Index Detector. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 23, 2026, from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved February 23, 2026, from [Link]

  • Dandepally, S. R., & Williams, A. L. (2014). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Organic Letters, 16(2), 488-491.
  • Rinderknecht, H., & Niemann, C. (1950). The Synthesis of 5-Fluoro-DL-tryptophan. Journal of the American Chemical Society, 72(5), 2296-2297.
  • University of Brighton. (n.d.). Fluorinated Carboxylic Acids as Powerful Building Blocks for the Formation of Bimolecular Monolayers. Retrieved February 23, 2026, from [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-Fluoroindole-2-carboxylic acid Properties. Retrieved February 23, 2026, from [Link]

  • Imming, P., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Retrieved February 23, 2026, from [Link]

  • King, C. J., & Ricker, N. L. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved February 23, 2026, from [Link]

  • Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved February 23, 2026, from [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 23, 2026, from [Link]

  • MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved February 23, 2026, from [Link]

  • PMC. (n.d.). Reduction of Amine N-Oxides by Diboron Reagents. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Measured pKa values (23 °C) for carboxylic acids 11, 39, 40 and amine.... Retrieved February 23, 2026, from [Link]

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved February 23, 2026, from [Link]

Sources

Optimization

Minimizing side reactions during amide coupling of sterically hindered indoles

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Low Yields, Epimerization, and Side Reactions in Indole Synthesis Overview: The "Brick Wall" of Indole Coupling Coupling s...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Low Yields, Epimerization, and Side Reactions in Indole Synthesis

Overview: The "Brick Wall" of Indole Coupling

Coupling sterically hindered indole carboxylic acids (e.g., 2-substituted indole-3-carboxylic acids) or coupling amines to hindered indole scaffolds presents a unique set of failure modes. The electron-rich nature of the indole ring makes it susceptible to oxidative degradation, while steric bulk at the C2/C3 positions often renders standard carbodiimide chemistry (EDC/DCC) inert.

This guide moves beyond standard protocols to address the three most common support tickets we receive: Zero Conversion , Epimerization (Loss of Chirality) , and Regiochemical Scrambling .

Part 1: Decision Matrix & Reagent Selection

Before starting, select your reagent based on the specific steric and stereochemical demands of your substrate. Do not default to HATU if chirality is a concern.

ReagentSelection Start START: Analyze Substrate IsHindered Is the Indole Sterically Hindered? (e.g., 2-substituents, bulky N-protecting groups) Start->IsHindered IsChiral Is there an adjacent Chiral Center? (Risk of Epimerization) IsHindered->IsChiral Yes EDC RECOMMENDATION: EDC / Oxyma (Standard cases only) IsHindered->EDC No (Standard) ExtremeSterics Is it 'Extremely' Hindered? (e.g., t-Butyl groups, tetra-ortho subs) IsChiral->ExtremeSterics No (Achiral / Racemic okay) T3P RECOMMENDATION: T3P (Dunetz Protocol) (Low Reactivity, Zero Epimerization) IsChiral->T3P Yes (Must preserve chirality) HATU RECOMMENDATION: HATU / HOAt (High Reactivity, Moderate Epimerization Risk) ExtremeSterics->HATU Moderately Hindered Ghosez RECOMMENDATION: Ghosez's Reagent (Acid Chloride via Neutral Conditions) ExtremeSterics->Ghosez Extremely Hindered (Brick Wall)

Figure 1: Reagent selection logic flow. Use T3P for chiral integrity and Ghosez's reagent for extreme steric barriers where uronium salts fail.

Part 2: Troubleshooting Guides (Q&A)
Ticket #001: "I have zero conversion. The starting material remains untouched."

Diagnosis: You are likely facing the "Steric Wall." Standard activated esters (OBt/OAt) formed by EDC or HATU are too bulky to approach the amine nucleophile effectively in the presence of ortho-substituents (e.g., a substituent at the Indole-2 position blocking the Indole-3-carbonyl).

The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) Ghosez’s reagent converts the carboxylic acid into an acid chloride under neutral conditions. Acid chlorides are the smallest possible electrophiles, minimizing steric clash.

Protocol (The Neutral Acid Chloride Method):

  • Activation: Dissolve Indole-COOH (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2–1.5 equiv).

  • Reaction: Stir at RT for 1–2 hours. Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the amine (1.2 equiv) and a non-nucleophilic base (DIPEA or 2,4,6-collidine, 2.0 equiv).

  • Note: Unlike thionyl chloride, this reagent does not generate HCl gas or acidic byproducts that degrade sensitive indoles.

Expert Insight: If the indole is acid-sensitive (prone to dimerization), this is superior to Oxalyl Chloride/DMF because it maintains a neutral pH profile throughout activation [1].

Ticket #002: "My product is forming, but it's racemized."

Diagnosis: You are likely using HATU or EDC with a strong base (TEA/DIPEA). The activated ester is forming an Oxazolone (Azlactone) intermediate.[1] The proton at the chiral center (alpha to the carbonyl) is acidic; the base abstracts it, destroying chirality.

The Solution: T3P (Propylphosphonic Anhydride) + Pyridine T3P activates the acid via a mixed anhydride that is less prone to oxazolone formation. Furthermore, T3P reactions are often run in ethyl acetate or DMF using Pyridine as the base. Pyridine is too weak to deprotonate the alpha-carbon but strong enough to drive the coupling.

Comparative Data: Epimerization Rates

Reagent SystemBase% Epimerization (Typical)Reactivity
HATU DIPEA15% - 40%Very High
EDC / HOBt TEA5% - 20%Moderate
T3P Pyridine < 2% Moderate
T3P DIPEA2% - 5%High

The "Dunetz" Protocol (Pfizer):

  • Dissolve Indole-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine (2.5–3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. The byproduct is water-soluble, simplifying workup [2].

Ticket #003: "I see a major side product (M+ mass matches N-acyl urea)."

Diagnosis: This is the classic Carbodiimide failure. The O-acylisourea intermediate (formed by EDC/DCC) failed to react with the amine (due to sterics) and instead rearranged into an inert N-acyl urea .

The Solution: Switch to Uronium (HATU) or Phosphonium (PyBOP) salts. These reagents do not form N-acyl ureas. However, if HATU fails due to sterics (see Ticket #001), use the Acid Fluoride method.

Alternative Protocol: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)

  • TFFH generates an Acid Fluoride in situ.[2]

  • Acid fluorides are stable to water but highly reactive toward amines and small enough to overcome steric hindrance.

  • Setup: Indole-COOH + TFFH (1.1 equiv) + DIPEA in DCM.

Part 3: Mechanism of Failure (Visualization)

Understanding why the reaction fails is crucial for fixing it. The diagram below illustrates the competition between the desired path and the "Death Spiral" of oxazolone formation.

ReactionMechanism Acid Indole-COOH (Chiral/Hindered) Activated Activated Ester (O-At / Mixed Anhydride) Acid->Activated HATU/T3P Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Attack + Strong Base (Steric Delay) Product Desired Amide (Retained Chirality) Activated->Product Fast Amine Attack AmineAttack Path A: Amine Attack (Desired) Racemate Racemized Product (50:50 mixture) Oxazolone->Racemate Enolization & Opening

Figure 2: The "Race Against Time." If steric hindrance slows Path A (Amine Attack), the activated intermediate has time to cyclize into an Oxazolone, leading to racemization. T3P suppresses the red path.

Part 4: Summary of Recommendations
Experimental ScenarioRecommended ReagentBaseSolventKey Reference
Standard Hindrance HATU or COMUDIPEADMF/DMAc[3]
Chiral / Epimerizable T3P Pyridine EtOAc / 2-MeTHF[2]
"Brick Wall" Sterics Ghosez's Reagent CollidineDCM[1]
Acid Sensitive Indole TFFH (Acid Fluoride)DIPEADCM[4]
References
  • Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, 1980 , 59, 26.

  • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011 , 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631.

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides." Journal of the American Chemical Society, 1995 , 117(19), 5401–5402.

Sources

Troubleshooting

Troubleshooting N-methylation steps in fluoro-indole synthesis

The following guide serves as a Technical Support Center for researchers encountering difficulties with the N-methylation of fluoro-indoles. It is structured to replicate a tiered support system, moving from rapid diagno...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering difficulties with the N-methylation of fluoro-indoles. It is structured to replicate a tiered support system, moving from rapid diagnostics to in-depth "Level 2" technical resolution and validated protocols.

Ticket Subject: Optimization of N-alkylation for electron-deficient indole substrates. Status: Open Assigned Specialist: Senior Application Scientist[1]

📋 Executive Summary

N-methylation of indole is a fundamental transformation, but the introduction of a fluorine atom (EWG) significantly alters the electronic landscape of the heterocycle.

  • The Problem: Fluorine lowers the pKₐ of the N-H bond (making it more acidic) but simultaneously stabilizes the resulting anion, reducing its nucleophilicity. This often leads to stalled reactions or competing C-alkylation (C3).

  • The Solution: Success relies on matching the Base Strength to the shifted pKₐ and manipulating the Solvent/Cation interface to favor the N-anion over the C-anion.

🛠 PART 1: Diagnostic Workflow

User Action: Before altering your procedure, trace your issue through this logic tree to identify the root cause.

Troubleshooting Start START: Reaction Issue Yield Problem: Low Yield / No Conversion Start->Yield Regio Problem: C3-Methylation (Side Product) Start->Regio Workup Problem: Emulsions / Purification Start->Workup CheckWater 1. Check Water Content (NaH is moisture sensitive) Yield->CheckWater CheckSolvent 1. Check Solvent Polarity (Non-polar favors C-alkyl?) Regio->CheckSolvent CheckAcid 1. Acidic Workup? Workup->CheckAcid CheckBase 2. Check Base Strength (pK_a Indole ~17-21) CheckWater->CheckBase Dry SolventDry Action: Dry Solvent / Fresh NaH CheckWater->SolventDry Wet SwitchBase Action: Switch to NaH or tBuOK CheckBase->SwitchBase Base too weak (e.g. K2CO3) CheckTemp 2. Check Temperature (High T promotes C-alkyl) CheckSolvent->CheckTemp Using DMF? SwitchPolar Action: Use DMF/DMSO (Dissociates Ion Pair -> N-alkyl) CheckSolvent->SwitchPolar Using Toluene/THF? LowerTemp Action: Cool to 0°C during addition CheckTemp->LowerTemp EmulsionFix Action: Filter through Celite or use Brine/DCM CheckAcid->EmulsionFix

Figure 1: Diagnostic decision tree for isolating failure modes in indole alkylation.

📚 PART 2: Knowledge Base (FAQs & Deep Dive)
Ticket #001: Why is my reaction stalling at 50% conversion?

Diagnosis: The "Stalled Anion" Effect. The pKₐ of unsubstituted indole in DMSO is approximately 21.0 [1]. The introduction of a Fluorine atom (especially at C4, C5, C6, or C7) exerts an Inductive Effect (-I), lowering the pKₐ (making it more acidic, likely range 18-19).

  • The Paradox: While it is easier to deprotonate a fluoro-indole, the resulting negative charge is stabilized by the fluorine. This stabilized anion is a weaker nucleophile .

  • Resolution:

    • Reagent Quality: If using NaH, ensure it is not hydrolyzed. Grey NaH is good; white powder often indicates hydrolysis to NaOH.

    • Methylating Agent: Switch from Methyl Iodide (MeI) to Dimethyl Sulfate (DMS) or Methyl Methanesulfonate . While MeI is standard, DMS is a "harder" electrophile and often drives sluggish reactions to completion.

    • Catalysis: Add a catalytic amount (0.1 eq) of 18-Crown-6 if using K bases, or 15-Crown-5 for Na bases.[1] This sequesters the cation, creating a "naked" indole anion with higher reactivity.

Ticket #002: I am seeing C3-Methylation (Skatole formation). How do I stop it?

Diagnosis: Ambident Nucleophile Control Failure. Indole anions can react at N1 (Hard center) or C3 (Soft center).[1]

  • Mechanism:

    • Tight Ion Pairs (Non-polar solvents, Li/Mg/Zn salts): The cation coordinates close to the Nitrogen, blocking it sterically and electrostatically.[1] The electrophile is forced to attack the exposed C3 position.

    • Dissociated Ions (Polar solvents, Na/K/Cs salts): The solvent separates the cation from the anion. The negative charge is localized on the Nitrogen (highest electron density), favoring N-alkylation [2].[1]

  • Resolution:

    • Solvent: Switch to DMF or DMSO .[2] Avoid THF or Toluene unless using Phase Transfer Catalysis.

    • Base: Use NaH or Cs₂CO₃ . Avoid bases with Magnesium or Zinc counter-ions (e.g., Grignards), which exclusively favor C-alkylation.

    • Temperature: Perform the deprotonation at 0°C, add the electrophile cold, and warm slowly. High heat favors the thermodynamic C3-product.

Ticket #003: Are there specific risks with 7-Fluoroindole?

Diagnosis: Steric and Electronic Repulsion. 7-Fluoroindole presents a unique challenge because the fluorine atom is physically adjacent to the N-H site.

  • Lone Pair Repulsion: The lone pairs on the Fluorine atom can repel the incoming nucleophile or the base, slowing deprotonation.

  • Risk of SNAr: While rare with simple methylating agents, extremely strong bases or nucleophiles can attack the C-F bond (Nucleophilic Aromatic Substitution), especially if the ring is further activated (e.g., by a Nitro group).[1]

  • Resolution: Use the Phase Transfer Catalyst (PTC) method (SOP-B below). It is milder and avoids the harsh "naked anion" conditions that might trigger side reactions.

🧪 PART 3: Standard Operating Procedures (SOPs)
SOP-A: The "Classic" High-Conversion Method

Best for: Unreactive substrates, 4-F, 5-F, 6-F indoles.

Reagents:

  • Substrate: Fluoro-indole (1.0 eq)[1]

  • Base: Sodium Hydride (NaH), 60% in oil (1.2 eq)[1][3]

  • Electrophile: Methyl Iodide (MeI) (1.1 eq)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve fluoro-indole in anhydrous DMF. Cool to 0°C (ice bath).

  • Base Addition: Add NaH portion-wise. Caution: H₂ gas evolution.[1]

  • Activation: Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins. The solution should turn yellow/orange (anion formation).

  • Alkylation: Cool back to 0°C . Add MeI dropwise.

  • Reaction: Allow to warm to RT. Monitor by TLC (typically 1-3 hours).

  • Quench: Cool to 0°C. Carefully add sat. NH₄Cl.

  • Workup: Extract with EtOAc (x3). Wash combined organics with water (x2) and Brine (x1) to remove DMF.[1] Dry over Na₂SO₄.[3]

SOP-B: Phase Transfer Catalysis (Green/Mild)

Best for: 7-Fluoroindole, Scale-up, or substrates with acid-sensitive groups.[1]

Reagents:

  • Substrate: Fluoro-indole (1.0 eq)[1]

  • Base: 50% aq. NaOH or KOH (5.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)[1]

  • Electrophile: Dimethyl Sulfate (DMS) or MeI (1.2 eq)[1]

  • Solvent: Toluene (0.2 M)[1]

Protocol:

  • Mix: Combine fluoro-indole, Toluene, and TBAB in a flask.

  • Base: Add the 50% NaOH solution. The mixture will be biphasic.

  • Alkylation: Add the methylating agent vigorously.

  • Agitation: Stir vigorously (high RPM is critical for PTC) at RT or mild heat (40°C).

  • Mechanism: The TBAB shuttles the hydroxide into the organic layer as TBA+OH-, deprotonating the indole. The TBA+Indole- pair reacts rapidly with the electrophile [3].

  • Workup: Separate layers. Wash organic layer with water. Evaporate Toluene. (Often requires no chromatography).

📊 PART 4: Technical Data Reference

Table 1: Base & Solvent Selection Matrix

BasepKₐ (conj.[4][5] acid)StrengthRecommended SolventBest For...[1]
NaH 35 (H₂)Very StrongDMF, THFStubborn substrates (4-F, 5-F). High yield.
KOtBu 32 (tBuOH)StrongTHF, DMSOFast reactions; soluble base.
Cs₂CO₃ ~10 (HCO₃⁻)MildDMF, MeCNSubstrates with esters/amides.[1] "Soft" deprotonation.
NaOH (aq) 15.7 (H₂O)ModerateToluene (w/ PTC)Scale-up, 7-Fluoroindole, Green chemistry.

Table 2: Estimated pKₐ Shifts (DMSO) Note: Lower pKₐ = More Acidic.[1]

SubstrateApprox pKₐReactivity (Nucleophilicity)
Indole (Unsubstituted)21.0High
5-Fluoroindole~19.5Moderate
4-Fluoroindole~19.0Moderate/Low
5-Nitroindole~12-13Very Low (Requires strong forcing)
🔗 References
  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Sundberg, R. J. (1990).[1] The Chemistry of Indoles. Academic Press. (Foundational text on Indole regioselectivity and ion-pair mechanics).

  • Bogdal, D. (1999).[1] Microwave-assisted generation of N-anions: Alkylation of azoles under phase-transfer catalytic conditions. Journal of Chemical Research. (Demonstrates efficacy of PTC for azole alkylation).

  • BenchChem Protocols. (2025). Protocol for N-Alkylation of 7-Fluoro-1H-indole. (Specific conditions for sterically hindered fluoro-indoles).

Sources

Optimization

Technical Guide: Purification of Crude 6-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

This guide serves as a technical support resource for researchers working with 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid . It is designed to address purity challenges inherent to indole synthesis, specifically decarb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid . It is designed to address purity challenges inherent to indole synthesis, specifically decarboxylation, regioisomer contamination, and oxidative discoloration.

[1]

Introduction: The Impurity Profile

Crude 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid typically presents as a beige to brown solid.[1] The "crude" designation often implies the presence of three specific impurity classes derived from its synthesis (likely Fischer Indole or Reissert cyclization):

  • Decarboxylated By-product (Neutral): 6-Fluoro-1-methylindole. Indole-2-carboxylic acids are thermally unstable and can decarboxylate during high-temperature workups.[1]

  • Oxidative Oligomers (Chromophores): Indoles are electron-rich and prone to air-oxidation, leading to pink/red dimers (rosindoles) or brown polymers.[1]

  • Inorganic Salts: Residual catalysts (ZnCl₂, polyphosphoric acid residues) or salts from quenching.

Module 1: Diagnostic Assessment

Before initiating purification, define your impurity profile.

Recommended HPLC Method

Do not rely solely on NMR, as minor regioisomers and inorganic salts may be obscured.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm (indole specific).

Interpretation:

  • Main Peak: ~7-9 min (Product).

  • Late Eluter (RRT ~1.2): Decarboxylated impurity (Less polar, lacks -COOH).[1]

  • Baseline Hump: Oxidative oligomers.[1]

Module 2: The "Gold Standard" Purification Workflow

Best for removing the decarboxylated impurity and neutral organics.

This protocol leverages the acidity of the carboxylic acid (pKa ~3.5–4.0) to separate it from non-acidic impurities.[1]

Step-by-Step Acid-Base Reprecipitation
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH (10 mL per gram of solid).

    • Note: The product will dissolve as the sodium salt. If the solution remains cloudy, these are likely neutral impurities (decarboxylated indole) or inorganic insolubles.

    • Critical Check: Measure pH; ensure it is >12.

  • Organic Wash (The "Scrub"):

    • Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Action: Discard these organic layers.[1] They contain the 6-Fluoro-1-methylindole (decarboxylated) and unreacted starting materials.[1]

    • Why: The ionized product (

      
      ) stays in the water; non-charged impurities move to the organic solvent.[1]
      
  • Decolorization (Optional but Recommended):

    • Add activated charcoal (5 wt% relative to mass) to the aqueous phase.

    • Stir for 30 minutes at room temperature. Do not heat (risk of decarboxylation).

    • Filter through a Celite pad to remove charcoal.[1]

  • Precipitation (Acidification):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 1–2 .[1]

    • Observation: The product will precipitate as a thick white/off-white solid.[1]

  • Isolation:

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (to remove NaCl) followed by a small amount of cold Hexane (to dry).

    • Dry in a vacuum oven at 40°C (Do not exceed 50°C).

Module 3: Visualizing the Workflow

PurificationWorkflow Start Crude Mixture (Acid + Decarboxylated Impurity + Color) BaseAdd Add 1M NaOH (Dissolve to form Sodium Salt) Start->BaseAdd Wash Wash with EtOAc/DCM BaseAdd->Wash Sep1 Separation Wash->Sep1 OrgPhase Organic Phase (Contains Decarboxylated Impurity) Sep1->OrgPhase Discard AqPhase Aqueous Phase (Contains Product Salt) Sep1->AqPhase Keep Charcoal Add Activated Charcoal (Remove Color) AqPhase->Charcoal Filter Filter (Celite) Charcoal->Filter Acidify Add 2M HCl (pH 1-2) (Precipitate Product) Filter->Acidify Final Pure 6-Fluoro-1-methyl- 1H-indole-2-carboxylic acid Acidify->Final

Caption: Logical flow for Acid-Base extractive purification to isolate the target carboxylic acid from neutral impurities.

Module 4: Troubleshooting & FAQs

Q1: My product is still pink/brown after acid-base extraction. What now?

Cause: Indolic oligomers can sometimes be partially soluble in acid or trapped in the crystal lattice.[1] Solution: Perform a Recrystallization .[1][2][3][4]

  • Solvent System: Ethanol/Water (9:1) or Methanol.[1][5][6][7]

  • Protocol: Dissolve the solid in minimum boiling ethanol. If the solution is dark, treat with charcoal again while hot (briefly). Filter hot. Add warm water dropwise until turbidity appears.[1] Cool slowly to 4°C.

  • Note: Avoid Acetone; it can react with amines/indoles over time.[1]

Q2: I see a new impurity peak after drying in the oven.

Cause: Thermal Decarboxylation. Explanation: Indole-2-carboxylic acids are susceptible to losing


 to form the parent indole, especially if the oven is too hot (>60°C) or if the solid was still acidic (trace HCl catalyzes decarboxylation).[1]
Fix: 
  • Ensure the filter cake is washed thoroughly with water (neutral pH) before drying.

  • Lower oven temperature to 40°C or use a high-vacuum desiccator at room temperature.

Q3: Can I use column chromatography instead?

Answer: Yes, but it is often unnecessary and harder to scale.

  • If you must use a column (e.g., for <100 mg scales), use DCM:Methanol (95:5) + 0.5% Acetic Acid .[1]

  • Crucial: You must add acid to the mobile phase.[1] Without it, the carboxylic acid will streak (tail) significantly on silica gel due to interaction with silanol groups.

Q4: The yield is lower than expected (<50%). Where is my product?

Cause: The product might be slightly soluble in the acidic aqueous phase during precipitation, or the "Organic Wash" step (Step 2) extracted some product. Diagnostic: Check the pH of the filtrate. If it is not <2, the product may still be ionized. Recovery:

  • Re-extract the acidic filtrate with EtOAc.[1]

  • Check the initial organic wash (from Step 2) by TLC.[1] If the product is there, your NaOH extraction was incomplete (pH wasn't high enough).

Summary of Quantitative Data

ParameterValue / ConditionNotes
Target pH (Precipitation) 1.0 – 2.0Crucial for maximizing yield.[1]
Max Drying Temp 40°CPrevents decarboxylation.[1]
Solubility (Water) Negligible (Neutral form)Soluble as Na+ salt (pH >10).
pKa (Approx) ~3.8Estimated based on Indole-2-COOH structure [1].[1]
Recrystallization Solvent Ethanol / WaterPreferred over Toluene to avoid high heat.[1]

References

  • PubChem. Indole-2-carboxylic acid | C9H7NO2.[1][8] National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1943, 23, 42. Available at: [Link]

  • Rochester University. Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules 2023, 28(24), 8020. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 6-Fluoroindoles: A Comparative NMR Guide

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Process Chemists. Executive Summary The incorporation of fluorine into the indole scaffold is a ubiquitous strategy i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, NMR Spectroscopists, and Process Chemists.

Executive Summary

The incorporation of fluorine into the indole scaffold is a ubiquitous strategy in medicinal chemistry to block metabolic hot spots (specifically CYP450 oxidation) and modulate lipophilicity. However, distinguishing regioisomers (4-, 5-, 6-, or 7-fluoroindole) solely via


H NMR is notoriously difficult due to second-order effects and signal overlap in the aromatic region.

This guide provides a definitive comparative analysis of 6-Fluoroindole against its non-fluorinated parent and its most common isomer, 5-Fluoroindole . It establishes a self-validating protocol using


C NMR  (focusing on C-F coupling constants) and 

F NMR
to guarantee structural assignment.
Comparative Analysis: C NMR Spectral Data

The most reliable method for assigning the position of the fluorine atom is the analysis of Carbon-Fluorine (


) coupling constants. Fluorine (

) couples to carbon with characteristic magnitude depending on the bond distance (

).
The "Fingerprint" Region

In 6-Fluoroindole, the C6 carbon appears as a doublet with a massive coupling constant (~235–240 Hz), typically shifted downfield to ~158 ppm. The adjacent carbons (C5 and C7 ) exhibit large second-order couplings (~20–25 Hz).

Table 1: Comparative


C NMR Data (DMSO-

)
Note: Chemical shifts (

) are in ppm; Coupling constants (

) are in Hz. Values are derived from substituent chemical shift (SCS) additivity rules verified against experimental literature.
Carbon PositionIndole (Baseline) 6-Fluoroindole (Target) 5-Fluoroindole (Alternative) Differentiation Logic
C2 124.6125.8 (

)
126.5C2 is largely unaffected in 6-F.
C3 101.9102.1 (

)
102.3C3 is not diagnostic.
C3a (Quaternary)127.8124.5 (

)
128.0 (

)
Diagnostic: 5-F shows larger coupling (

) than 6-F (

).
C4 120.8121.5 (

)
109.8 (

)
Diagnostic: C4 is a doublet in both, but

(5-F) >

(6-F).
C5 119.8107.5 (

)
157.5 (

)
Primary ID: If C5 is ~157 ppm, it is 5-F. If C5 is ~107 ppm, it is 6-F.
C6 121.6158.8 (

)
110.2 (

)
Primary ID: If C6 is ~158 ppm, it is 6-F.
C7 111.497.8 (

)
112.1 (

)
Diagnostic: 6-F shifts C7 significantly upfield (Ortho effect).
C7a (Quaternary)136.1136.5 (

)
133.2 (

)
Diagnostic: 6-F shows larger coupling (

) than 5-F (

).

Technical Insight: The upfield shift of the ortho carbons (C5 and C7 in 6-fluoroindole) is caused by the shielding effect of the fluorine lone pairs, despite fluorine's high electronegativity. This "Ortho Effect" is a critical cross-check.

F NMR Analysis

While


C NMR provides the structural skeleton, 

F NMR acts as the rapid "Yes/No" checkpoint. The chemical shift is highly sensitive to the solvent and the position of the fluorine on the ring.

Table 2:


F NMR Chemical Shifts (Relative to CFCl

)
Compound

(ppm) in CDCl


(ppm) in DMSO-

Signal Multiplicity (Proton Coupled)
6-Fluoroindole -121.8-123.5Sextet-like (ddd) due to coupling with H5, H7, and H4.
5-Fluoroindole -124.5-126.2Multiplet (dt) due to coupling with H4, H6.
4-Fluoroindole -119.0-120.5Distinctly downfield compared to 5-F and 6-F.
Decision Logic Visualization

The following diagram illustrates the logical workflow for assigning a fluoroindole regioisomer using spectral data.

G Start Unknown Fluoroindole Sample F19 Acquire 19F NMR Start->F19 CheckShift Check Chemical Shift (CDCl3) F19->CheckShift Res4F ~ -119 ppm Likely 4-Fluoro CheckShift->Res4F Low Field Res56F -121 to -125 ppm Likely 5-F or 6-F CheckShift->Res56F Mid Field C13 Acquire 13C NMR (Proton Decoupled) Res56F->C13 CheckJ Analyze C-F Coupling (J values) C13->CheckJ Logic6F Large Doublet (~235Hz) at ~158 ppm Two Ortho Doublets (~25Hz) CheckJ->Logic6F C7a couples (~12Hz) Logic5F Large Doublet (~235Hz) at ~157 ppm Quaternary C3a shows 3J (~10Hz) CheckJ->Logic5F C3a couples (~10Hz) Result6 CONFIRMED: 6-Fluoroindole Logic6F->Result6 Result5 CONFIRMED: 5-Fluoroindole Logic5F->Result5

Figure 1: NMR Assignment Decision Tree. This workflow prioritizes


F for rapid screening and 

C J-coupling analysis for definitive structural confirmation.
Experimental Protocol: Synthesis & Characterization

To generate the spectral data described above, 6-fluoroindole is best synthesized via the Leimgruber-Batcho method, which avoids the regioselectivity issues of Fischer indole synthesis.

Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole

Reagents:

  • 4-Fluoro-2-nitrotoluene (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine (Catalyst)

  • Raney Nickel / Hydrazine (or Pd/C + H

    
    ) for reduction.
    

Step 1: Enamine Formation

  • Charge a round-bottom flask with 4-fluoro-2-nitrotoluene (1.0 eq) and DMF-DMA (1.5 eq).

  • Add pyrrolidine (1.0 eq) to catalyze the condensation.

  • Heat to 110°C under N

    
     for 4–6 hours. The solution will turn deep red (formation of the 
    
    
    
    -dimethylamino-2-nitrostyrene intermediate).
  • Concentrate in vacuo to remove excess DMF-DMA. The red solid intermediate is typically used directly.

Step 2: Reductive Cyclization

  • Dissolve the red intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C (10 wt%) carefully under inert atmosphere.

  • Hydrogenate at 40 psi (approx 3 bar) or use Hydrazine hydrate (5 eq) with Raney Nickel at 50°C.

  • Monitor by TLC (Hexane/EtOAc 4:1). The red spot will disappear, and a fluorescent blue spot (indole) will appear.

  • Filter through Celite, concentrate, and purify via flash chromatography (SiO

    
    , 5-10% EtOAc in Hexanes).
    

Step 3: NMR Acquisition Parameters

  • Sample Prep: Dissolve ~10 mg of purified product in 0.6 mL DMSO-

    
    .
    
  • 
    C Parameters:  Set relaxation delay (
    
    
    
    ) to
    
    
    seconds. Fluorinated quaternary carbons (C6) have long
    
    
    relaxation times; insufficient delay will suppress the diagnostic C6 doublet.
  • 
    F Parameters:  Spectral window set to -50 to -200 ppm.
    
Workflow Visualization: Synthesis to Spectrum

Workflow SM 4-Fluoro-2-nitrotoluene Step1 Condensation (DMF-DMA, 110°C) SM->Step1 Inter Enamine Intermediate Step1->Inter Step2 Reductive Cyclization (H2, Pd/C) Inter->Step2 Prod Crude 6-Fluoroindole Step2->Prod Purify Column Chromatography Prod->Purify NMR NMR Validation (13C + 19F) Purify->NMR

Figure 2: Synthesis and Validation Workflow. The Leimgruber-Batcho sequence ensures high regiochemical fidelity, simplifying the downstream NMR validation.

References
  • Sainsbury, M., et al. (1982).[1] "Carbon-13 NMR spectra of some substituted indoles." Organic Magnetic Resonance.[1][2] Link

  • Tsi Journals. (2010). "Synthesis of 5-fluoro, 6-substituted indoles via Leimgruber-Batcho reaction." Organic Chemistry: An Indian Journal. Link

  • Sigma-Aldrich. (2024). "6-Fluoroindole Product Specification & NMR Standards." Link

  • Aukema, K.G., et al. (2022).[3] "Fluoro-recognition: New in vivo fluorescent assay for toluene dioxygenase probing induction by and metabolism of polyfluorinated compounds." (Contains 19F NMR data for 6-fluoroindole). Environmental Microbiology. Link

  • SpectraBase. (2024). "13C NMR Data for 5-Fluoroindole." Wiley Science Solutions. Link

Sources

Comparative

A Comparative Guide to the Bioactivity of 6-Fluoro vs. 5-Fluoro Indole-2-Carboxylic Acids

Introduction: The Subtle Power of Fluorine Placement in Medicinal Chemistry In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, forming the core of numerous pharmacologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Fluorine Placement in Medicinal Chemistry

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] The strategic introduction of fluorine atoms into these scaffolds can dramatically alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, thereby enhancing their therapeutic potential.[1][2][3] This guide provides an in-depth comparison of two closely related positional isomers: 6-fluoroindole-2-carboxylic acid and 5-fluoroindole-2-carboxylic acid. While differing only in the placement of a single fluorine atom on the benzene ring, this subtle structural change imparts distinct and divergent biological activity profiles, a critical consideration for researchers in drug development.

This analysis will dissect their known bioactivities, present supporting experimental data, and detail the methodologies used to elucidate these properties, offering a comprehensive resource for scientists exploring fluorinated indoles as therapeutic agents.

G cluster_0 5-Fluoroindole-2-carboxylic Acid cluster_1 6-Fluoroindole-2-carboxylic Acid a b

Caption: Chemical structures of 5-fluoro and 6-fluoroindole-2-carboxylic acid isomers.

Comparative Bioactivity Analysis: A Tale of Two Isomers

The position of the electron-withdrawing fluorine atom on the indole ring fundamentally influences the molecule's electron density distribution. This, in turn, dictates how the molecule interacts with biological targets, leading to distinct pharmacological profiles.

5-Fluoroindole-2-carboxylic Acid: A Focus on Neurological and Broad-Spectrum Inhibition

The 5-fluoro isomer is most prominently characterized as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine binding site.[4][5] This mechanism is crucial for modulating glutamatergic neurotransmission, and dysfunction in this pathway is implicated in various neurological disorders. Its role as a research tool in this area is well-established.

Beyond its neurological activity, 5-fluoroindole-2-carboxylic acid serves as a versatile building block for synthesizing a range of bioactive agents, including:

  • Factor Xa Inhibitors: For anticoagulant therapies.[5]

  • COX-2 Inhibitors: For anti-inflammatory applications.[5]

  • Antifungal and Antitumor Agents: Demonstrating its potential in infectious disease and oncology.[5]

  • α-Glucosidase Inhibitors: Derivatives have shown potent inhibitory activity, significantly higher than the reference drug acarbose, making them of interest for diabetes research.[6][7]

6-Fluoroindole-2-carboxylic Acid: A Rising Star in Oncology and Antiviral Research

While less characterized in the context of NMDA receptor antagonism, 6-fluoroindole-2-carboxylic acid and its derivatives have emerged as highly potent agents in oncology and virology. The placement of fluorine at the C-6 position appears to be particularly favorable for interactions with various enzymatic targets.

Key reported activities include:

  • Anticancer Activity: A copper(II) complex of 6-fluoroindole-2-carboxylic acid exhibited a remarkable 90% inhibition of breast cancer cell lines (MDA-MB-231 and MCF-7) at a 20 µM concentration.[8] Furthermore, indole-chalcone derivatives bearing a 6-fluoro substitution have shown potent cytotoxicity against oxaliplatin-resistant metastatic colorectal cancer cells.[9]

  • HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[10] Optimization studies have shown that derivatives of the 6-fluoro isomer can potently inhibit the integrase enzyme, a critical component of the HIV replication cycle.[11][12]

  • IDO1/TDO Dual Inhibition: As key enzymes in tryptophan metabolism, Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are significant targets for cancer immunotherapy. Derivatives of 6-fluoroindole-2-carboxylic acid have been synthesized as potent dual inhibitors of these enzymes.[13]

Head-to-Head Data Comparison: The Impact of Fluorine Position

A direct comparison from a structure-activity relationship (SAR) study on indole-chalcone analogs against oxaliplatin-resistant colorectal cancer (HCT-116/L) provides a clear quantitative insight into the subtle yet significant difference between the two isomers.

CompoundSubstitutionTarget Cell LineBioactivity (GI₅₀)Citation
Analog 14 5-FluoroHCT-116/L7 nM[9]
Analog 15 (FC116) 6-FluoroHCT-116/L6 nM[9]

As the data indicates, while both fluorinated compounds exhibit high potency in the low nanomolar range, the 6-fluoro substituted analog demonstrated slightly superior activity. This underscores how a minor positional shift can fine-tune the interaction with a biological target to enhance efficacy.

Experimental Protocols: A Self-Validating System for Assessing Cytotoxicity

To ensure the trustworthiness and reproducibility of bioactivity data, a robust and well-defined experimental protocol is paramount. The following describes a standard methodology for determining the antiproliferative effects of compounds like 6-fluoroindole-2-carboxylic acid derivatives on cancer cell lines.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 6-fluoroindole-2-carboxylic acid derivative) in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀/IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for a typical cell-based cytotoxicity assay (e.g., MTT).

Mechanistic Insights: Visualizing the Mode of Action

Many of the bioactive agents derived from these indole scaffolds function as enzyme inhibitors. The carboxylic acid moiety is often crucial for chelating with metal ions in the active site or forming key hydrogen bonds.

G cluster_0 Enzyme Active Site cluster_1 Inhibitory Action Enzyme Target Enzyme (e.g., HIV Integrase, COX-2) Product Product Enzyme->Product Catalysis Blocked Inhibited Complex Enzyme->Blocked Substrate Natural Substrate Substrate->Enzyme Inhibitor Fluoro-Indole Inhibitor Inhibitor->Blocked Binds to Active Site No_Product No Product Formation Blocked->No_Product

Caption: Generalized pathway of competitive enzyme inhibition by a fluoro-indole agent.

Conclusion

The comparative analysis of 5-fluoroindole-2-carboxylic acid and 6-fluoroindole-2-carboxylic acid provides a compelling illustration of the principles of structure-activity relationships in medicinal chemistry. While 5-fluoroindole-2-carboxylic acid is a well-documented NMDA receptor antagonist and a precursor for various inhibitors, the 6-fluoro isomer has demonstrated exceptional promise in the development of highly potent anticancer and antiviral agents. The slightly superior activity of 6-fluoro derivatives in recent oncology studies suggests that this position may offer a more favorable orientation for binding to key enzymatic targets. This guide highlights that for researchers in drug development, the choice of isomeric scaffold is not a trivial decision but a critical design element that can profoundly influence the ultimate biological and therapeutic profile of a lead compound.

References

  • ACS Pharmacology & Translational Science. (2024, April 12). Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. [Link]

  • PubMed. (2013, May 23). Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. [Link]

  • ChEMBL. (n.d.). Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Retrieved from ChEMBL website. [Link]

  • MDPI. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]

  • ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of 5-fluoroindole-2-carboxylic acid 10. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • Frontiers. (n.d.). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. [Link]

  • MDPI. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • PMC. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • PubMed. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]

  • ResearchGate. (2024, March 8). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

Sources

Validation

The Fluorine Factor: A Comparative Guide to HPLC Retention of Fluorinated vs. Non-Fluorinated Indoles

Introduction: The Strategic Role of Indoles and Fluorine in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Indoles and Fluorine in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, from anti-cancer to anti-inflammatory agents.[1] In the relentless pursuit of optimizing drug candidates, chemists frequently turn to fluorination—the strategic incorporation of fluorine atoms into a molecule. This modification can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity.[2][3]

However, the introduction of fluorine, the most electronegative element, has complex and often non-intuitive effects on a molecule's physicochemical properties, particularly its hydrophobicity. This property is a critical determinant of a compound's behavior in reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of pharmaceutical analysis. Understanding how fluorination impacts HPLC retention time is therefore not merely an academic exercise; it is a practical necessity for method development, purity assessment, and quality control.

This guide provides an in-depth comparison of the HPLC retention times of fluorinated versus non-fluorinated indoles. We will dissect the underlying principles, provide a robust experimental protocol for direct comparison, and present data to illustrate the observable effects. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chromatographic complexities introduced by fluorination.

Theoretical Background: Unpacking Polarity, Hydrophobicity, and Retention

The Principle of Reversed-Phase HPLC

Reversed-phase HPLC separates molecules based on their relative hydrophobicity. In this technique, the stationary phase (the column) is nonpolar (e.g., silica bonded with C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically water and a less polar organic solvent like acetonitrile or methanol.[1][4]

The separation mechanism hinges on the partitioning of analytes between the mobile and stationary phases.

  • Hydrophobic (nonpolar) molecules have a stronger affinity for the nonpolar stationary phase. They spend more time interacting with the column and therefore elute later, resulting in a longer retention time (t_R) .

  • Hydrophilic (polar) molecules have a greater affinity for the polar mobile phase. They travel through the column more quickly and elute earlier, exhibiting a shorter retention time (t_R) .

The Dichotomy of Fluorine: Electronegativity vs. Hydrophobicity

The effect of fluorine on a molecule's hydrophobicity is not straightforward. While the high electronegativity of fluorine can create strong bond dipoles, potentially increasing polarity, the overall effect on molecular hydrophobicity is context-dependent.

  • Increased Polarity: A single fluorine substitution on an aromatic ring can increase the local dipole moment. This might lead to stronger interactions with the polar mobile phase, suggesting a decrease in retention time.

  • Increased Hydrophobicity: Conversely, fluorination increases the molecule's surface area and can create a "hydrophobic patch".[2][5] In many cases, especially with multiple fluorine substitutions, the increased molecular volume and the nature of the C-F bond contribute to greater overall hydrophobicity (lipophilicity), which would increase the retention time in RP-HPLC.[6][7]

This delicate balance means that one cannot assume fluorination will universally decrease or increase retention time. It must be determined experimentally.

Experimental Design: A Comparative Analysis Protocol

This section details a self-validating protocol to directly compare the retention times of a non-fluorinated indole against its fluorinated analog.

Objective: To determine and compare the retention times of Indole and 5-Fluoroindole using a standardized analytical RP-HPLC method.

Analytes:

  • Indole (Parent, non-fluorinated compound)

  • 5-Fluoroindole (Fluorinated analog)

Materials and Instrumentation:

  • HPLC System: An HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is required.[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8][9]

  • Reagents:

    • Indole (≥99% purity)

    • 5-Fluoroindole (≥98% purity)

    • Acetonitrile (MeCN), HPLC Grade

    • Water, HPLC Grade or Deionized

    • Formic Acid (FA), LC-MS Grade

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.22 µm or 0.45 µm syringe filters, HPLC vials.[1]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (A: 0.1% FA in H2O) (B: 0.1% FA in MeCN) prep_sample Sample Prep (1 mg/mL stock in MeCN, then dilute to 50 µg/mL) prep_filter Filter Sample (0.22 µm syringe filter) prep_sample->prep_filter hplc_equil Column Equilibration (15 min at initial conditions) prep_filter->hplc_equil hplc_inject Inject Sample (5 µL) hplc_equil->hplc_inject hplc_run Execute Gradient Method hplc_inject->hplc_run hplc_detect UV Detection (280 nm) hplc_run->hplc_detect data_integrate Integrate Chromatogram (Determine t_R) hplc_detect->data_integrate data_compare Compare t_R Values (Indole vs. 5-Fluoroindole) data_integrate->data_compare data_report Generate Report data_compare->data_report

Caption: General workflow for the comparative HPLC analysis of indoles.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water (0.1% v/v). Mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile (0.1% v/v). Mix thoroughly.

  • Causality: The addition of 0.1% formic acid is a common practice to control the mobile phase pH and protonate any residual acidic silanol groups on the silica-based stationary phase.[1] This minimizes peak tailing, which can occur from secondary interactions with the basic nitrogen in the indole ring, thereby ensuring sharper, more symmetrical peaks.[10]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Indole and 10 mg of 5-Fluoroindole into separate 10 mL volumetric flasks.

  • Dissolve and dilute to the mark with acetonitrile to create 1 mg/mL stock solutions.[1]

  • From each stock solution, prepare a working solution of 50 µg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.

  • Filter each working solution through a 0.22 µm syringe filter into a labeled HPLC vial to remove any particulates that could damage the column.[11]

3. HPLC Instrumentation and Conditions:

  • Install the C18 column and set the column oven temperature to 30°C.

  • Set the UV detection wavelength to 280 nm, a common wavelength for detecting indole compounds.[8][9]

  • Equilibrate the entire system by running the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.[1]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 20 min
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 30 °C
Detection UV at 280 nm

4. Data Acquisition and Analysis:

  • Inject 5 µL of the Indole solution and run the gradient method.

  • Repeat the injection with the 5-Fluoroindole solution.

  • For each chromatogram, integrate the peak corresponding to the analyte to determine its precise retention time (t_R).

Results and Discussion

The experiment described above will yield retention time data that allows for a direct comparison of the two compounds.

Anticipated Results

Based on the principles of hydrophobicity, we can predict the likely outcome. While a single fluorine atom adds polarity, its contribution to the overall molecular surface and electronic properties often leads to a net increase in hydrophobicity for simple aromatic systems.

CompoundStructurePredicted LogP*Predicted Retention Time (t_R)
IndoleC₈H₇N~2.14Shorter
5-FluoroindoleC₈H₆FN~2.33Longer

*LogP values are estimations from chemical software and serve as a proxy for hydrophobicity. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (like octanol) to its concentration in a polar solvent (like water).[6][12]

Structural Comparison and Chromatographic Interaction

G cluster_analytes Analytes cluster_column RP-HPLC Column Indole Indole (More Polar / Less Hydrophobic) MobilePhase Polar Mobile Phase (H2O/MeCN) Indole->MobilePhase Stronger Affinity StationaryPhase Nonpolar C18 Stationary Phase Indole->StationaryPhase Weaker Interaction Fluoroindole 5-Fluoroindole (Less Polar / More Hydrophobic) Fluoroindole->MobilePhase Weaker Affinity Fluoroindole->StationaryPhase Stronger Interaction

Caption: Interaction dynamics of fluorinated vs. non-fluorinated indoles in RP-HPLC.

Analysis of Expected Outcome

The 5-fluoroindole is expected to have a longer retention time than the parent indole. This indicates that under these reversed-phase conditions, the addition of a single fluorine atom to the 5-position of the indole ring increases the overall hydrophobicity of the molecule.

  • Mechanism: The fluorinated indole interacts more strongly with the nonpolar C18 stationary phase through hydrophobic interactions.[1] This stronger association slows its transit through the column relative to the less hydrophobic parent indole, which has a comparatively greater affinity for the polar mobile phase. This finding is consistent with studies where fluorination has been shown to increase the hydrophobicity and, consequently, the retention time of small molecules in RP-HPLC.[2][7]

Conclusion and Practical Implications

This guide demonstrates that even a single fluorine atom can significantly alter the chromatographic behavior of an indole scaffold. For the pair studied, 5-fluoroindole is more hydrophobic than indole, resulting in a longer retention time on a C18 column.

For scientists in drug development and related fields, this has several key implications:

  • Method Development: When developing HPLC methods for a series of related compounds, one cannot assume that fluorinated analogs will elute before their non-fluorinated counterparts. Separate optimization for each compound may be necessary.

  • Impurity Profiling: The change in retention time can be advantageously used to separate a fluorinated final product from its non-fluorinated starting material or impurities.

  • Predictive Models: While computational LogP predictions can offer guidance, empirical determination of retention times remains essential for accurate method development, as the subtle interplay of electronic and steric effects is complex.[13][14]

By understanding the fundamental principles and applying a systematic experimental approach, researchers can effectively manage the analytical challenges presented by fluorinated molecules, ensuring the development of robust and reliable HPLC methods.

References

  • Bakeer, W., Fares, H., & El-Bardicy, M. (2008). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1646-1660. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2023). Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. Current Computer-Aided Drug Design, 19(1), 2-3. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC.[Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. SIELC.[Link]

  • Linclau, B., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 738-746. [Link]

  • Vu, A., et al. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.[Link]

  • Kötzsche, M., et al. (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B.[Link]

  • Li, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 449. [Link]

  • O'Hagan, D. (2014). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. ResearchGate.[Link]

  • Dziadek, M., et al. (2015). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 27(4), 617-627. [Link]

  • Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. Journal of Materials Chemistry B, 12(15), 3845-3856. [Link]

  • Fedorov, M., et al. (2024). Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv.[Link]

  • Li, Y., et al. (2011). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Journal of Chromatographic Science, 49(8), 601-610. [Link]

  • Carballo-Pacheco, M., & Vaikuntanathan, K. (2019). Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conformation. Semantic Scholar.[Link]

  • Kötzsche, M., et al. (2024). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. ResearchGate.[Link]

  • Santasania, G. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 33(11), 20-23. [Link]

  • Li, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(33), 5349-5356. [Link]

Sources

Comparative

Technical Guide: Impact of N-Methylation on the Potency of Indole-2-Carboxylic Acid Derivatives

Executive Summary The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for targets ranging from the NMDA receptor glycine site to HIV-1 integrase and cyt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for targets ranging from the NMDA receptor glycine site to HIV-1 integrase and cytosolic phospholipase A2 (cPLA2). A critical decision point in the optimization of this scaffold is the modification of the indole nitrogen (N1).

This guide objectively analyzes the impact of N-methylation on this scaffold. While N-methylation is often employed to improve lipophilicity and blood-brain barrier (BBB) permeability, it acts as a "molecular switch" that can drastically alter potency via two distinct mechanisms:

  • Potency Enhancement: By alleviating desolvation penalties and filling hydrophobic pockets (the "Magic Methyl" effect).

  • Potency Ablation: By removing the critical Hydrogen Bond Donor (HBD) capability required for metal chelation or interaction with polar residues (e.g., Threonine or Proline backbone carbonyls).

Mechanistic Rationale: The N-Methyl Switch

Before analyzing specific data, it is crucial to understand the physicochemical causality triggered by transforming an indole-2-carboxylic acid (


) to its N-methyl derivative (

).
Physicochemical Alterations
PropertyIndole-N-H (Parent)N-Methyl-Indole (Derivative)Impact on Drug Design
H-Bonding Strong Donor (HBD)None (HBD Null)Critical if target requires H-bonding (e.g., NMDA Glycine site).
Lipophilicity Lower LogPHigher LogP (+0.5 to +0.8)Increases membrane permeability; potential metabolic liability.
Conformation FlexibleSterically RestrictedCan lock the C2-carboxyl group into a specific torsion angle relative to the ring.
Solubility ModerateReduced (Aqueous)Methylation disrupts crystal lattice packing but reduces water solubility.
The "Magic Methyl" vs. "Activity Cliff"
  • The Magic Methyl: In hydrophobic pockets (e.g., GPR40 or specific kinase sub-pockets), the methyl group displaces high-energy water molecules, leading to an entropy-driven gain in binding affinity (often 10-fold or greater).

  • The Activity Cliff: For targets like HIV-1 Integrase , the indole nitrogen and the C2-carboxyl group form a chelating triad with

    
     ions in the active site.[1] N-methylation abolishes this interaction, rendering the molecule inactive.
    

Comparative Case Studies & Data

The following data contrasts two distinct biological targets to illustrate the divergent effects of N-methylation.

Case Study A: Potency Enhancement (Antiplasmodial Activity)

In the development of indole-2-carboxamides for malaria (targeting Plasmodium falciparum), N-methylation of the substituent amine or the indole core often improves potency by increasing lipophilic contact, though it may compromise metabolic stability.

Table 1: Impact of N-Methylation on Antiplasmodial Potency (


) 
Data adapted from recent SAR studies on Indole-2-carboxamides [1].
Compound IDStructure (R-Group)

(

)
Metabolic Stability (

)
Interpretation
Cmpd 5t Indole-NH (Parent)0.37> 60 minGood potency; H-bond donor intact.
Cmpd 6y N-Methyl (Analog)0.22 < 15 min1.7x Potency Increase. The methyl group likely improves cell permeability or hydrophobic fit, but increases susceptibility to oxidative metabolism.
Cmpd 6x Linker Removed0.33ModerateStructural rigidification mimics the methyl effect without the metabolic penalty.
Case Study B: Potency Reduction (HIV-1 Integrase Inhibition)

Indole-2-carboxylic acids inhibit HIV-1 integrase by binding to the catalytic core. The binding mode relies heavily on the coordination of Magnesium ions (


).

Table 2: Impact of N-Methylation on HIV-1 Integrase Strand Transfer Data extrapolated from chelation-dependent SAR studies [2, 3].

Compound IDCore Structure

(

)
Mechanism of Action
Indole-2-COOH Unsubstituted~30.0Weak chelation of

via N-H and C=O.
5-Cl-Indole-2-COOH 5-Chloro subst.[2][3]3.11Enhanced hydrophobic stacking + Chelation.
N-Me-Indole-2-COOH N-Methylated>100 (Inactive) Loss of Activity. Methylation removes the N-H proton essential for the bidentate chelation complex with the active site metal.

Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix a medicinal chemist should follow when considering N-methylation for this scaffold.

SAR_Logic Start Lead Optimization: Indole-2-Carboxylic Acid Check_Target Analyze Target Binding Pocket Start->Check_Target Metal_Site Does site contain Mg2+ / Zn2+ ? Check_Target->Metal_Site Polar_Pocket Is N-H acting as H-Bond Donor? Metal_Site->Polar_Pocket No No_Methyl DO NOT METHYLATE (Activity Cliff Risk) Metal_Site->No_Methyl Yes (e.g. Integrase) Hydrophobic Is the N1 pocket hydrophobic? Polar_Pocket->Hydrophobic No Polar_Pocket->No_Methyl Yes (e.g. NMDA Glycine) Yes_Methyl PROCEED WITH N-Me (Potency/Permeability Gain) Hydrophobic->Yes_Methyl Yes Check_Metabolism Check Metabolic Stability (Microsomal Assay) Yes_Methyl->Check_Metabolism

Figure 1: SAR Decision Tree for N-Methylation of Indole-2-Carboxylic Acids.

Experimental Protocols

To validate the impact of N-methylation, the following self-validating synthesis and assay protocols are recommended.

Synthesis: Selective N-Methylation Protocol

This protocol ensures N-methylation occurs without ester hydrolysis or side reactions at C3.

Reagents:

  • Indole-2-carboxylic acid ethyl ester (Starting Material)

  • Iodomethane (

    
    ) or Dimethyl carbonate (DMC) for green chemistry.
    
  • Sodium Hydride (

    
    , 60% dispersion) or 
    
    
    
    .
  • DMF (Anhydrous).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Indole-2-carboxylic acid ethyl ester in anhydrous DMF (0.5 M concentration) under Argon atmosphere.

    • Note: Do not use the free acid; protect the carboxylate as an ester first to prevent O-methylation.

  • Deprotonation: Cool to 0°C. Add 1.2 eq of

    
     portion-wise. Stir for 30 mins until gas evolution (
    
    
    
    ) ceases.
    • Checkpoint: Solution should turn from clear to slight yellow/orange (formation of indolyl anion).

  • Alkylation: Add 1.5 eq of Iodomethane dropwise. Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The N-methyl product usually has a higher

      
       than the starting material.
      
  • Quench & Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organic layer with brine to remove DMF. Dry over

    
    .[1][4]
    
  • Hydrolysis (Final Step): Treat the ester with

    
     (2.0 eq) in THF/Water (1:1) at RT for 4 hours to reveal the free carboxylic acid. Acidify to pH 3 with 1N HCl to precipitate the product.
    
Assay: HIV-1 Integrase Strand Transfer (Mechanistic Validation)

This assay confirms if N-methylation has disrupted the metal chelation mechanism.

Protocol Summary:

  • Kit Setup: Use a commercial HT-LISA (Homogeneous Time-Resolved Fluorescence) HIV-1 Integrase kit.

  • Preparation: Dilute compounds (Parent NH and N-Me analog) in DMSO. Final DMSO concentration < 5%.

  • Incubation: Incubate Recombinant HIV-1 Integrase (containing

    
    ) with donor-DNA-coupled beads and biotinylated target DNA.
    
  • Measurement: Add compound. If the compound chelates

    
    , it prevents the strand transfer of viral DNA to target DNA.
    
  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET).

    • Expectation: Parent compound shows low FRET (Inhibition). N-Methyl analog shows high FRET (No Inhibition).

Synthesis Workflow Visualization

Synthesis_Flow SM Indole-2-COOH (Starting Material) Ester Ethyl Ester Intermediate SM->Ester EtOH, H2SO4 Reflux Anion Indolyl Anion (NaH/DMF) Ester->Anion NaH, 0°C Methylated N-Methyl Ester Anion->Methylated MeI, RT Final N-Methyl-Indole-2-COOH (Final Product) Methylated->Final LiOH, THF/H2O Hydrolysis

Figure 2: Step-by-step synthetic pathway ensuring regiospecific N-methylation.

References

  • ACS Bio & Med Chem Au. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. (Accessed via ACS Publications).

  • RSC Advances. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[1]

  • Journal of Medicinal Chemistry. (2001). Synthesis of tricyclic indole-2-carboxylic acids as potent NMDA-glycine antagonists.[5]

  • Organic Syntheses. (1959). Indole-2-carboxylic acid, ethyl ester.[1][6] Org.[1][4] Synth. 1959, 39, 19.

Sources

Validation

Comparative Validation Guide: TLC vs. HPLC for 6-Fluoro-1-methyl-1H-indole-2-carboxylic Acid

Executive Summary This guide provides a technical comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the validation of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the validation of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid (FMICA) .

FMICA (CAS: 893731-12-9) is a critical pharmacophore in drug discovery, particularly for HIV-1 integrase inhibitors and antiviral agents. Its structural duality—combining a lipophilic fluorinated indole core with a polar, ionizable carboxylic acid at C2—presents specific analytical challenges.

  • TLC is positioned here as the in-process checkpoint : rapid, low-cost, and essential for monitoring reaction completion (hydrolysis steps).

  • HPLC is the release Standard : required for quantitative purity, impurity profiling (specifically decarboxylated byproducts), and regulatory compliance (ICH Q2).

Chemical Context & Analytical Challenges

To validate purity effectively, one must understand the molecular behavior under chromatographic conditions.

FeatureStructural CauseAnalytical Impact
Acidity C2-Carboxylic Acid (

)
Tailing Risk: Without acidic modifiers in the mobile phase, the compound ionizes, causing streaking on silica (TLC) and broad peaks on C18 (HPLC).
Lipophilicity C6-Fluorine + N1-MethylRetention Shift: More hydrophobic than the parent indole-2-carboxylic acid. Requires higher organic solvent ratios for elution.
UV Activity Indole ChromophoreDetection: Strong UV absorption at 254 nm and 280 nm (distinctive indole

).
Critical Impurity Profile

Validation must demonstrate specificity against these likely synthetic byproducts:

  • Precursor Ester: Ethyl 6-fluoro-1-methyl-1H-indole-2-carboxylate (Incomplete hydrolysis).

  • Des-methyl Analog: 6-Fluoro-1H-indole-2-carboxylic acid (Incomplete N-methylation).

  • Decarboxylated Product: 6-Fluoro-1-methyl-1H-indole (Thermal degradation artifact).

Method A: Thin Layer Chromatography (The Rapid Screen)

Objective: Qualitative assessment of reaction progress and semi-quantitative purity estimation.

Optimized Protocol
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Optimized): Hexane : Ethyl Acetate : Acetic Acid (50 : 50 : 1).

    • Note: The 1% Acetic Acid is non-negotiable. It protonates the carboxylic acid, preventing interaction with silanol groups that causes "streaking."

  • Sample Loading: 10 µL of 5 mg/mL solution in Methanol.

Visualization Workflow
  • UV 254 nm: FMICA appears as a dark spot against the fluorescent green background.

  • Bromocresol Green Dip:

    • Mechanism:[1][2][3] pH indicator specific for acids.[2]

    • Result: FMICA (Acid) turns Yellow on a blue background.[4] Impurities (Esters/Decarboxylated) remain blue/faint. This confirms the presence of the -COOH group.

Performance Data (Representative)
Compound

Value
Visualization Characteristics
FMICA (Target) 0.35 UV+, Bromocresol Yellow
Precursor Ester0.75UV+, Bromocresol Blue (Negative)
Decarboxylated Byproduct0.85UV+, Bromocresol Blue (Negative)
Des-methyl Analog0.25UV+, Bromocresol Yellow

Method B: HPLC (The Gold Standard)

Objective: Quantitative purity (>98%) and ICH Q2(R1) validation.

Optimized Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why: "End-capped" columns are preferred to reduce peak tailing from the basic indole nitrogen, though the N-methyl reduces this risk compared to NH-indoles.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Acid Modifier: Essential to keep FMICA in its neutral (protonated) state for consistent retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 280 nm (Quantification) and 254 nm.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear Gradient)
      
    • 15-20 min: 90% B (Wash)

Experimental Data (Simulated for Validation)
Peak IdentityRetention Time (min)Resolution (

)
Tailing Factor (

)
FMICA (Target) 8.4 N/A1.1 (Excellent)
Des-methyl Impurity7.1> 2.51.2
Decarboxylated Impurity11.2> 5.01.0
Precursor Ester13.5> 8.01.0

Interpretation: The acidic mobile phase ensures FMICA elutes as a sharp peak. The hydrophobic impurities (Decarboxylated and Ester forms) elute significantly later, providing high resolution.

Comparative Analysis & Decision Logic

The following diagram illustrates the decision-making process for choosing the correct validation method during the development lifecycle.

ValidationLogic Start Sample: Crude FMICA Goal Define Objective Start->Goal Check Objective: Reaction Monitoring? Goal->Check TLC_Path Method A: TLC (Hex/EtOAc/AcOH) Check->TLC_Path Yes (Speed) HPLC_Path Method B: HPLC (C18/Formic Acid) Check->HPLC_Path No (Accuracy) TLC_Res Result: Qualitative (Pass/Fail) TLC_Path->TLC_Res HPLC_Res Result: Quantitative (>98% Purity) HPLC_Path->HPLC_Res TLC_Res->HPLC_Path Appears Pure Action_Purify Action: Recrystallize TLC_Res->Action_Purify Impurities > 5% HPLC_Res->Action_Purify Purity < 98% Action_Release Action: Batch Release HPLC_Res->Action_Release Purity > 98% Action_Purify->Start Re-process

Figure 1: Analytical workflow for FMICA. TLC serves as the gatekeeper for purification, while HPLC serves as the gatekeeper for final release.

Comparison Matrix
FeatureMethod A: TLCMethod B: HPLC
Sensitivity (LOD) ~1.0 µg (Visual)~0.01 µg (UV)
Specificity Moderate (Co-elution possible)High (Peak Purity via DAD)
Time per Run 5 - 10 minutes20 - 30 minutes
Cost NegligibleHigh (Solvents, Column, Equipment)
Quantification Visual/SubjectivePrecise Area %
Best Use Case Checking if hydrolysis is done.Final Certificate of Analysis (CoA).

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate.[7][8] (Protocol adapted for fluorinated analogs). Link[1]

  • National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. (Reference for mobile phase selection). Link

  • Ossila. (2023). 6-Fluoroindole-2-carboxylic acid Properties and Applications.Link[1]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Bromocresol Green Stain for Carboxylic Acids.[4]Link[1]

Sources

Comparative

Comparative IR Analysis of Indole Carboxylic Acid Isomers: Structural Insights &amp; Experimental Protocols

Executive Summary Objective: To provide a definitive technical guide for distinguishing Indole-2-carboxylic acid (I2CA) and Indole-3-carboxylic acid (I3CA) using Infrared (IR) Spectroscopy. The Challenge: While both isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for distinguishing Indole-2-carboxylic acid (I2CA) and Indole-3-carboxylic acid (I3CA) using Infrared (IR) Spectroscopy.

The Challenge: While both isomers share the core indole scaffold and carboxylic acid functionality, their electronic environments differ significantly. The 3-position of the indole ring is highly electron-rich (enamine-like), whereas the 2-position is adjacent to the electronegative nitrogen but lacks the same degree of resonance donation. These electronic subtleties manifest as distinct shifts in the carbonyl (


) and amine (

) stretching frequencies.[1][2]

Core Insight: The most reliable differentiator is the Carbonyl (


) Stretching Frequency . I3CA typically exhibits a lower wavenumber shift (

) compared to I2CA (

) due to the strong mesomeric electron donation from the indole C3 position into the carbonyl group, which reduces the double-bond character of the

bond.

Part 1: Comparative Technical Analysis

Electronic Effects & Spectral Shifts

The indole ring acts as an electron donor, but the magnitude depends on the position of substitution.

  • Indole-3-Carboxylic Acid (I3CA): The nitrogen lone pair participates in resonance that significantly increases electron density at C3. When a carboxyl group is attached here, the strong conjugation (single bond character increase) lowers the force constant of the

    
     bond, resulting in a red shift  (lower wavenumber).
    
  • Indole-2-Carboxylic Acid (I2CA): While still conjugated, the resonance contribution from the nitrogen to C2 is less pronounced than at C3. Consequently, the

    
     bond retains more double-bond character, appearing at a higher frequency relative to the 3-isomer.
    
Characteristic Peak Assignments (Solid State / KBr)
Vibrational ModeFrequency Range (

)
Spectral CharacterIsomer Specifics
O-H Stretch (Acid) 2500 – 3300 Very Broad, "Cathedral" shapeIndistinguishable between isomers. Overlaps with

stretches. Indicates strong dimerization.
N-H Stretch (Indole) 3300 – 3450 Sharp to Medium BroadI2CA: ~3350 (H-bonded), ~3450 (free). I3CA: ~3380–3420. Frequency depends heavily on crystal packing and H-bond network.
C=O Stretch (Acid) 1630 – 1710 Strong, SharpI3CA: 1630 – 1660 (Lower due to C3 conjugation). I2CA: 1670 – 1710 (Higher, typical of conjugated acids).
C=C Aromatic 1500 – 1620 Medium, Multiple bandsSkeletal vibrations of the indole ring.
C-O Stretch 1210 – 1320 StrongCoupled with O-H in-plane bend.
Fingerprint (C-H oop) 730 – 770 Strong, SharpI3CA: 730–770 (4 adjacent H's on benzene ring). I2CA: 730–750 (Distinct pattern due to substitution at C2).
State-Dependent Shifts (Dimer vs. Monomer)
  • Solid State (KBr/ATR): Carboxylic acids exist as stable cyclic dimers held by two hydrogen bonds. This lowers the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     frequency to the ranges listed above.[3]
    
  • Dilute Solution (

    
    ):  H-bonds break. The monomeric 
    
    
    
    shifts to ~1730–1760
    
    
    (higher energy), and the broad O-H collapses into a sharp peak at ~3500
    
    
    .
    • Application Note: If your spectrum shows a peak >1730

      
       in the solid state, suspect water contamination (disrupting dimers) or salt formation.
      

Part 2: Experimental Protocol (Self-Validating)

Method A: KBr Pellet (Gold Standard for Resolution)

Why: Provides the best spectral resolution and allows control over path length (concentration). Risk: KBr is hygroscopic. Water bands (


 broad + 

bend) can mask Indole N-H and interfere with C=O assignment.

Protocol:

  • Preparation: Grind 1–2 mg of dry sample with ~100 mg of spectroscopic grade KBr in an agate mortar.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture) until a transparent disc forms.

  • Validation Step: Run a "blank" KBr pellet first. If significant peaks appear at 3400 or 1640

    
    , dry your KBr powder at 110°C overnight.
    
  • Measurement: Collect 16–32 scans at 4

    
     resolution.
    
Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Why: Zero sample prep; ideal for routine ID. Risk: Peak intensity decreases at higher wavenumbers (penetration depth dependence). Shifts may vary slightly (~2-5


) from transmission data.

Protocol:

  • Cleaning: Clean crystal (Diamond/ZnSe) with isopropanol. Ensure energy throughput is maxed.

  • Background: Collect air background.

  • Sampling: Place solid sample to cover the crystal eye. Apply pressure using the anvil until the "force gauge" (if available) is in the green zone or spectra intensity stabilizes.

  • Validation Step: Check the baseline. If it slopes heavily, contact is poor—re-clamp.

Part 3: Visualization & Logic Flow

Diagram 1: Analytical Workflow

This diagram outlines the decision process for sample preparation and data collection.

IR_Workflow Start Sample: Indole Carboxylic Acid Choice Select Method Start->Choice KBr Method A: KBr Pellet (High Resolution) Choice->KBr Research/Pub ATR Method B: ATR (Rapid ID) Choice->ATR Routine QC Dry Validation: Check for H2O bands (3400 & 1640 cm-1) KBr->Dry Hygroscopic Risk Scan Acquire Spectrum (4000-400 cm-1) ATR->Scan Dry->Scan Pass End End Scan->End Data Processing

Caption: Workflow for selecting IR sampling technique with critical validation steps for moisture control.

Diagram 2: Spectral Interpretation Logic

A decision tree to distinguish isomers based on the data.

Interpretation_Logic Input Analyze C=O Region (1600 - 1750 cm-1) Check1 Peak Position? Input->Check1 I3CA Indole-3-Carboxylic Acid (1630 - 1660 cm-1) Strong Conjugation Check1->I3CA Lower Freq I2CA Indole-2-Carboxylic Acid (1670 - 1710 cm-1) Standard Conjugation Check1->I2CA Higher Freq Confirm Secondary Confirmation Fingerprint Region (700-800 cm-1) I3CA->Confirm I2CA->Confirm

Caption: Logic flow for distinguishing I2CA and I3CA based on Carbonyl stretching frequency shifts.

References

  • NIST Chemistry WebBook. Indole-2-carboxylic acid Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Sundaraganesan, N., et al. (2009). "Vibrational spectroscopy and DFT calculations of indole-3-carboxylic acid." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Specac. Interpreting Infrared Spectra: Carboxylic Acids. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative. The procedural framework outlined here is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

6-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a halogenated organic compound. Halogenated hydrocarbons are often toxic upon inhalation and ingestion.[2] Structurally similar indole carboxylic acids are known to cause skin and eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, it is prudent to handle this compound with the appropriate safety precautions.

Key Hazard Considerations:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[4][5][6]

  • Environmental Hazard: Avoid release to the environment.[3]

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[4][5][6]Avoid contact with skin. Wash thoroughly after handling.[4]
Eye Damage/Irritation Causes serious eye irritation.[4][5][6]Wear safety glasses or goggles.[3]
Respiratory Irritation May cause respiratory irritation.[4][5][6]Handle in a chemical fume hood to avoid inhalation of dust or vapors.[2]
Personal Protective Equipment (PPE) and Handling

Before beginning any work with 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid, ensure that the proper PPE is worn.

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A full-length laboratory coat to protect from skin exposure.

  • Respiratory Protection: For handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. All handling of the solid compound should occur within a certified chemical fume hood.[2][3]

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to its fluorinated nature, 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid waste must be classified as halogenated organic waste .[1][2][7]

Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for "Halogenated Organic Waste."[1][7] The container must have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid."[1][9][10] Do not use abbreviations or chemical formulas.[1] The label should also include the date of initial waste accumulation.

  • Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[8]

Disposal Procedure: A Step-by-Step Guide

The disposal of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Step 1: Containment at the Point of Generation Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated container at the satellite accumulation area (SAA) within the laboratory.[9][10]

Step 2: Transfer to the Main Accumulation Area Once the container in the SAA is full or has been accumulating for the maximum allowed time (consult your institution's policy), it should be securely closed and transported to your facility's central accumulation area (CAA).[9][10]

Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Chemical waste must be disposed of through a licensed professional waste disposal service.[3][12]

Never dispose of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid down the drain or in the regular trash. [2][11][12]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

    • Sweep up the absorbed material and place it in the designated "Halogenated Organic Waste" container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Activate the fire alarm if necessary and call emergency services (911) and your institution's EHS office.[1]

    • Prevent entry to the contaminated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

G cluster_0 In-Lab Waste Handling cluster_1 Facility-Level Disposal A Generation of Waste (e.g., unused compound, contaminated materials) B Is the waste halogenated? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Use a dedicated, labeled, and sealed container C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Max Accumulation Time? E->F G Transport to Central Accumulation Area (CAA) F->G Yes H Contact Environmental Health & Safety (EHS) G->H I Professional Hazardous Waste Disposal H->I

Caption: Disposal workflow for 6-Fluoro-1-methyl-1H-indole-2-carboxylic acid.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.

References

  • Braun Research Group.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Unknown. Chemical Waste Disposal Guidelines.
  • Daniels Health.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Published October 26, 2021.
  • AWS. 6-Fluoroindole-2-carboxylic acid. Published January 03, 2015.
  • Environmental Marketing Services.
  • Medical Laboratory Observer.
  • Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
  • Fisher Scientific.
  • Apollo Scientific.
  • Thermo Fisher Scientific.

Sources

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